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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to DL-Norleucine Amide Hydrochloride (CAS 4748-00-9)

For Researchers, Scientists, and Drug Development Professionals Executive Summary DL-Norleucine amide, specifically its hydrochloride salt (CAS 4748-00-9), is a synthetic, non-proteinogenic amino acid derivative that ser...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DL-Norleucine amide, specifically its hydrochloride salt (CAS 4748-00-9), is a synthetic, non-proteinogenic amino acid derivative that serves as a critical building block in modern biochemical and pharmaceutical research. As an isomer of leucine amide, its unique straight-chain, six-carbon structure allows it to function as a probe for studying protein structure and as a substitute for natural amino acids like methionine in peptide design. This guide provides a comprehensive analysis of its physicochemical properties, applications in peptide synthesis and drug discovery, detailed safety and handling protocols based on Safety Data Sheet (SDS) standards, and a practical experimental workflow for its incorporation into novel peptides.

Introduction: The Role of a Non-Canonical Amino Acid

In the landscape of drug development and protein engineering, the use of unnatural or non-canonical amino acids has become indispensable. These molecules offer a way to modify peptides and proteins, enhancing their stability, altering their conformation, or introducing novel functionalities. DL-Norleucine amide hydrochloride is one such molecule. It is the amide derivative of norleucine, a straight-chain isomer of leucine.[1]

Unlike proteinogenic amino acids, norleucine is not incorporated into proteins during ribosomal translation.[2] However, its structural similarity to other amino acids, particularly its near-isosteric relationship with methionine (lacking the sulfur atom), makes it a valuable tool.[1] The terminal amide group enhances its stability and modifies its solubility profile, while the hydrochloride salt form typically improves water solubility compared to the free base, simplifying its handling in aqueous solutions for laboratory research.[2] This guide focuses on the racemic (DL) form, which provides a versatile starting point for various stereochemical studies and synthetic applications.[2]

Physicochemical Properties

The fundamental characteristics of DL-Norleucine amide hydrochloride are crucial for its effective use in experimental design. These properties dictate its solubility, reactivity, and storage requirements.

PropertyValueSource(s)
CAS Number 4748-00-9[2]
Synonyms DL-Nle-NH2·HCl; DL-2-Aminohexanoic acid amide hydrochloride[3][4]
Molecular Formula C₆H₁₄N₂O · HCl[3]
Molecular Weight 166.65 g/mol [3]
Appearance White to off-white crystalline powder[3][4]
Melting Point 256 - 259 °C[3]
Solubility Soluble in water.[2][5]
Storage Temperature 0 - 8 °C, in a dry, well-ventilated place.[3][6]

Applications in Research and Drug Development

The utility of DL-Norleucine amide hydrochloride spans fundamental biochemistry to applied pharmaceutical science.

  • Peptide Synthesis: Its primary application is as a building block in the synthesis of novel peptides.[2][3] The amide group at the C-terminus is a common feature in many biologically active peptides. Incorporating norleucine can enhance metabolic stability by making peptides less susceptible to enzymatic degradation.

  • Probing Protein Structure and Function: Norleucine is frequently used to replace methionine to study the role of the sulfur atom in protein folding, stability, and function.[1] Research into Alzheimer's disease, for instance, has shown that substituting methionine with norleucine in amyloid-β peptides can negate their neurotoxic effects, highlighting its potential in designing therapeutic agents for neurodegenerative diseases.[1][7]

  • Drug Formulation and Design: As a component of peptidomimetics or other small molecules, DL-Norleucine amide can contribute to creating more stable and effective medications.[3] The development of prodrugs using amino acid moieties is a well-established strategy to improve properties like bioavailability and reduce toxicity.[8]

Synthesis Overview

The synthesis of amino acid amides from their parent amino acids is a fundamental transformation in medicinal chemistry.[9] Traditional methods often require a multi-step process involving the protection of the N-terminus (e.g., with Boc or Fmoc groups), activation of the C-terminal carboxylic acid, reaction with an amine source, and subsequent deprotection.[10]

More direct, modern methods aim to avoid these protecting group steps, thereby improving atom economy and reducing waste. One such approach involves the use of borate reagents like B(OCH₂CF₃)₃, which can coordinate to both the amine and carboxylic acid of the unprotected amino acid, facilitating direct amidation.[10]

G cluster_0 General Amidation of an α-Amino Acid AA DL-Norleucine (Unprotected) Reagent Coupling/Dehydrating Reagent AA->Reagent Coordination Amine Amine Source (e.g., NH₃, NH₄Cl) Amine->Reagent Reaction Product DL-Norleucine Amide Reagent->Product Amide Formation + Byproducts

Caption: General workflow for the synthesis of an amino acid amide.

Comprehensive Safety Data Sheet (SDS) Analysis

While DL-Norleucine amide hydrochloride is not classified as a hazardous substance under most regulations, adherence to good laboratory practice is essential.[5][6] The following analysis explains the rationale behind standard SDS recommendations.

Hazard Identification and First Aid
  • Primary Hazards: The main physical hazard is the potential for dust formation, which can be an irritant if inhaled.[11] It is not considered to have significant acute toxicity.[5]

  • Incompatibility: Avoid strong oxidizing agents, as they can react with the amine functionality.[5][6]

  • First-Aid Rationale:

    • Inhalation: Move to fresh air. This is a universal precaution for any inhaled powder to clear the respiratory tract.[11]

    • Skin Contact: Wash with soap and plenty of water. This removes any residual chemical that could cause minor irritation.[11]

    • Eye Contact: Rinse with pure water for at least 15 minutes. This ensures that any particulate matter is thoroughly flushed from the eye to prevent mechanical abrasion or irritation.[11]

    • Ingestion: Rinse mouth with water and consult a physician. Do not induce vomiting, as this can cause secondary complications.[11]

Handling, Storage, and Personal Protection

The key to safely handling this compound is preventing exposure through inhalation, ingestion, or direct contact.

  • Engineered Controls: Handle in a well-ventilated place, such as a chemical fume hood, especially when weighing or transferring the powder. This is the most effective way to prevent dust inhalation.[11]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles or glasses with side-shields. This is critical to prevent accidental splashes or dust from entering the eyes.[11]

    • Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected before use and replaced if contaminated or damaged.[5]

    • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[11]

  • Storage Causality:

    • "Keep container tightly closed": Prevents absorption of moisture from the air, which could degrade the compound.[6]

    • "Store in a dry, cool, and well-ventilated place": Low temperatures (0-8 °C is often recommended) slow down potential degradation over long-term storage, while a dry environment prevents clumping and hydrolysis.[3][6]

    • "Store apart from incompatible materials": Segregating from strong oxidizing agents prevents accidental hazardous reactions.[6]

G cluster_workflow Safe Handling Workflow for DL-Norleucine Amide HCl prep 1. Preparation - Review SDS - Work in fume hood ppe 2. Don PPE - Safety Goggles - Nitrile Gloves - Lab Coat prep->ppe weigh 3. Weighing & Transfer - Use spatula - Avoid dust creation - Close container immediately ppe->weigh dissolve 4. Solubilization - Add solvent slowly - Use appropriate glassware weigh->dissolve cleanup 5. Cleanup & Disposal - Decontaminate surfaces - Dispose of waste in  designated containers dissolve->cleanup storage 6. Storage - Tightly sealed container - Store at 0-8 °C cleanup->storage

Caption: A step-by-step workflow for the safe laboratory handling of the compound.

Disposal Considerations

All chemical waste must be handled in accordance with local, state, and federal regulations.[5] Do not empty into drains.[6] Collect waste material in suitable, closed containers for disposal by a licensed professional.[11]

Experimental Protocol: Incorporation into a Peptide

This protocol provides a representative workflow for incorporating DL-Norleucine amide into a peptide sequence using manual Solid-Phase Peptide Synthesis (SPPS) with Fmoc chemistry.

Objective: To synthesize a simple dipeptide, Ac-Ala-Nle-NH₂.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Ala-OH

  • DL-Norleucine hydrochloride (Note: The free base is required for coupling. Neutralize the HCl salt with a non-nucleophilic base like DIEA just before use).

  • Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Capping agent: Acetic anhydride

  • Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Step-by-Step Methodology:

  • Resin Preparation:

    • Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

    • Drain the DMF.

  • First Amino Acid Coupling (Fmoc-Nle):

    • Activation: In a separate vial, dissolve Fmoc-DL-Norleucine (2 eq.), HBTU (1.95 eq.), and DIEA (3 eq.) in DMF. Allow to pre-activate for 2-5 minutes.

    • Coupling: Add the activation solution to the swollen resin. Agitate for 2 hours.

    • Washing: Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin. Agitate for 5 minutes.

    • Drain and repeat with fresh deprotection solution for 15 minutes.

    • Wash the resin thoroughly as in step 2.

  • Second Amino Acid Coupling (Fmoc-Ala):

    • Repeat the activation and coupling procedure from step 2 using Fmoc-Ala-OH.

  • Final Fmoc Deprotection:

    • Repeat the deprotection procedure from step 3 to free the N-terminal amine of Alanine.

  • N-Terminal Acetylation (Capping):

    • Add a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF to the resin. Agitate for 30 minutes.

    • Wash the resin as in step 2.

  • Cleavage and Purification:

    • Dry the resin under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

    • Purify the crude peptide using reverse-phase HPLC and confirm its identity with mass spectrometry.

Conclusion

DL-Norleucine amide hydrochloride is a versatile and valuable reagent for scientific professionals engaged in peptide chemistry and drug discovery. Its unique structure as a non-canonical amino acid derivative allows for the systematic modification of peptides to enhance stability and probe biological function. While it does not present significant acute hazards, a thorough understanding of its properties and adherence to rigorous safety protocols are paramount for its effective and safe utilization in the laboratory. As research continues to push the boundaries of protein engineering and therapeutic peptide design, the role of specialized building blocks like DL-Norleucine amide will undoubtedly expand.

References

  • CymitQuimica. CAS 4748-00-9: DL-NORLEUCINE AMIDE HYDROCHLORIDE.
  • Chem-Impex. L-Norleucine amide hydrochloride.
  • ChemicalBook.
  • Santa Cruz Biotechnology. DL-Norleucine.
  • American Elements. DL-Norleucine amide.
  • Sigma-Aldrich. DL-Norleucine 616-06-8.
  • MedChemExpress. L-Norleucine ((S)-2-Aminohexanoic acid).
  • LifeTein Peptide Blog.
  • Wikipedia. Norleucine.
  • Fisher Scientific.
  • Google Patents. CN111187793A - Method for synthesizing L-2-methyl norleucine.
  • KM Pharma Solution Priv
  • United States Biological. DL-Norleucine amide CAS 44805-21-2.
  • PubChem - NIH. Norleucine, (+-)- | C6H13NO2 | CID 9475.
  • Cheméo. Chemical Properties of DL-Norleucine (CAS 616-06-8).
  • Molecular Depot. DL-Norleucine (Highly Pure).
  • ResearchGate. Experimental crystal structures of dl-norleucine.
  • PMC.
  • RSC Publishing. Direct amidation of unprotected amino acids using B(OCH2CF3)3.
  • PMC. Amino Acids in the Development of Prodrugs.
  • Chemistry LibreTexts. Synthesis of Amino Acids.
  • Sigma-Aldrich. 6-Diazo-5-oxo-L-norleucine crystalline 157-03-9.
  • Advanced Journal of Chemistry. Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity.

Sources

Exploratory

The Strategic Advantage of Norleucine Amide as a Methionine Isostere: An In-depth Technical Guide

Introduction: The Methionine Challenge in Peptide Therapeutics Methionine (Met), a sulfur-containing amino acid, is a frequent component of biologically active peptides. While it often plays a role in receptor recognitio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Methionine Challenge in Peptide Therapeutics

Methionine (Met), a sulfur-containing amino acid, is a frequent component of biologically active peptides. While it often plays a role in receptor recognition and signal transduction, its thioether side chain presents a significant liability in drug development.[1] The sulfur atom is highly susceptible to oxidation, converting methionine to its sulfoxide (Met(O)) and, subsequently, sulfone (Met(O₂)) derivatives.[2][3] This oxidation can be triggered by manufacturing processes, storage conditions, or in vivo oxidative stress, often leading to a partial or complete loss of biological activity and introducing heterogeneity into the final drug product.[3][4]

The challenge of methionine oxidation is a well-documented issue in peptide chemistry, particularly during the acidolytic cleavage step in solid-phase peptide synthesis (SPPS).[2][5] While various strategies exist to mitigate this, such as the inclusion of scavengers in cleavage cocktails or post-synthetic reduction steps, they add complexity and cost to manufacturing and do not address the issue of in vivo oxidation.[4] Consequently, a more robust and permanent solution is often sought in the early stages of peptide drug design.

This technical guide provides a comprehensive analysis of a superior strategy: the isosteric replacement of methionine with norleucine amide (Nle-NH₂). We will explore the physicochemical rationale, the dual benefits of the norleucine side chain and the C-terminal amide, and provide detailed protocols for the empirical validation of this strategic substitution.

The Isosteric Solution: Deconstructing the Norleucine Amide Advantage

The replacement of methionine with norleucine amide is not a single modification but a dual-pronged strategy to enhance the drug-like properties of a peptide. It addresses both the chemical instability of the methionine side chain and the metabolic instability of the peptide backbone's C-terminus.

Part 1: Norleucine as a Non-Oxidizable Methionine Mimic

Norleucine (Nle) is an isomer of leucine with a linear four-carbon side chain.[6][7] Crucially, it is nearly isosteric with methionine, meaning it has a similar size and shape, but lacks the problematic sulfur atom.[8] This structural mimicry is the foundation of its utility.

  • Chemical Stability: The primary and most significant advantage of substituting methionine with norleucine is the elimination of the oxidation-prone thioether.[9] The aliphatic side chain of norleucine is chemically inert under conditions that would readily oxidize methionine, ensuring the chemical integrity and homogeneity of the peptide from synthesis to administration.[10]

  • Maintained Biological Activity: In many cases, the replacement of methionine with norleucine has minimal impact on the peptide's overall structure and function.[11] This functional isosterism has been demonstrated in numerous systems, from antimicrobial peptides to large recombinant proteins, where the Nle-containing analogues retain or even show improved biological activity.[9][12] For instance, replacing all 13 methionine residues in a cytochrome P450 domain with norleucine resulted in a twofold increase in peroxygenase activity.[12]

  • Physicochemical Alterations: While structurally similar, the substitution is not entirely benign. Norleucine is more hydrophobic than methionine.[11] This increased hydrophobicity can lead to altered peptide-membrane interactions, with the norleucine side chain potentially inserting deeper into the lipid bilayer core.[9] This can be advantageous for cell penetration but may also affect peptide aggregation or solubility. These effects must be evaluated on a case-by-case basis.

Diagram 1: Structural Comparison of Methionine, Norleucine, and Norleucine Amide

This diagram illustrates the key structural differences that underpin the strategic replacement.

Caption: Isosteric replacement and C-terminal modification strategy.

Part 2: C-Terminal Amidation for Enhanced Metabolic Stability

The second component of this strategy is the amidation of the C-terminal carboxyl group (-COOH) to a carboxamide (-CONH₂). This is a widely employed tactic in peptide drug development with several well-established benefits.[13][]

  • Resistance to Enzymatic Degradation: The free carboxylate at the C-terminus is a recognition site for exopeptidases (specifically carboxypeptidases), which are enzymes that cleave peptides from the C-terminal end.[4] Converting the carboxylate to a neutral amide group renders the peptide significantly more resistant to this mode of degradation, thereby increasing its plasma stability and prolonging its in vivo half-life.[2][15]

  • Mimicking Endogenous Peptides: A majority of endogenous peptide hormones and neuropeptides are C-terminally amidated.[2] Therefore, amidation makes the synthetic peptide more closely resemble its natural counterpart, which can be crucial for receptor binding and biological activity.[]

  • Improved Receptor Interaction and Permeability: The removal of the negative charge at the C-terminus can have profound effects on the peptide's interaction with its target receptor.[2] By eliminating potential electrostatic repulsion, amidation can enhance binding affinity.[16] The neutralization of charge can also increase the peptide's overall hydrophobicity, which may improve its ability to cross cell membranes.[2][15]

Comparative Physicochemical and Biological Properties

The decision to replace Methionine with Norleucine Amide should be driven by empirical data. The following table summarizes the key parameters that must be evaluated to validate this substitution for a given peptide therapeutic.

PropertyMethionine (Met-COOH)Norleucine (Nle-COOH)Norleucine Amide (Nle-NH₂)Rationale for Improvement
Chemical Stability Low (Susceptible to oxidation)High (Alkyl chain is inert)High (Alkyl chain is inert)Elimination of the thioether side chain prevents oxidation.[9]
Metabolic Stability Low (Substrate for peptidases)Low (Substrate for peptidases)High (Resistant to carboxypeptidases)C-terminal amide blocks cleavage by exopeptidases.[2][4]
Hydrophobicity ModerateHighHighest Nle is more hydrophobic than Met[11]; amide group is less polar than carboxylic acid.[2]
Receptor Binding Active (Baseline)Often maintained or slightly alteredPotentially Increased Neutral C-terminus can reduce electrostatic repulsion and better mimic native ligands.[16]
Cell Permeability ModerateIncreasedPotentially Increased Increased hydrophobicity and neutral charge can facilitate membrane transit.[15]
Solubility Generally GoodPotentially DecreasedPotentially DecreasedIncreased hydrophobicity may reduce aqueous solubility.[]

Experimental Validation Workflow

A rigorous, side-by-side comparison is essential to confirm the benefits of the Met to Nle-NH₂ substitution for your specific peptide. This involves synthesizing three versions of the peptide: the original Met-containing sequence, the Nle-substituted version with a free C-terminus, and the final Nle-substituted and C-terminally amidated version.

Diagram 2: Experimental Workflow for Comparative Analysis

This workflow outlines the key assays for validating the isosteric replacement strategy.

G cluster_0 Peptide Synthesis P1 Peptide-Met-COOH Oxidation Oxidative Stability Assay (e.g., H₂O₂ Challenge) P1->Oxidation Plasma Plasma Stability Assay (Incubation with Plasma) P1->Plasma Binding Receptor Binding Assay (e.g., Radioligand Displacement) P1->Binding Functional Functional Cell-Based Assay (e.g., cAMP or IP₁ Accumulation) P1->Functional P2 Peptide-Nle-COOH P2->Oxidation P2->Plasma P2->Binding P2->Functional P3 Peptide-Nle-CONH2 P3->Oxidation P3->Plasma P3->Binding P3->Functional Result Comparative Data Analysis Oxidation->Result Plasma->Result Binding->Result Functional->Result

Caption: Workflow for evaluating Met vs. Nle vs. Nle-NH₂ peptides.

Detailed Experimental Protocols

Objective: To quantify the degradation of the Met-containing peptide under oxidative stress compared to the stability of the Nle-containing analogues.

  • Preparation: Prepare 1 mg/mL stock solutions of each of the three peptide analogues (Met-COOH, Nle-COOH, Nle-NH₂) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

  • Oxidative Challenge: To 100 µL of each peptide solution, add 10 µL of 0.1% (v/v) hydrogen peroxide (H₂O₂). A control for each peptide should be run by adding 10 µL of buffer instead of H₂O₂.

  • Incubation: Incubate all samples at 37°C.

  • Time Points: Withdraw aliquots (e.g., 20 µL) at various time points (e.g., 0, 1, 4, 8, and 24 hours).

  • Quenching: Immediately quench the reaction by adding an excess of an antioxidant, such as free methionine, or by rapid dilution in the initial mobile phase for HPLC analysis.

  • Analysis: Analyze the samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection at 214 nm.

  • Data Interpretation: Calculate the percentage of the remaining parent peptide at each time point relative to the t=0 sample. The Met-containing peptide is expected to show significant degradation (disappearance of the main peak and appearance of new, more polar peaks corresponding to Met(O)), while the Nle-containing peptides should remain largely unchanged.

Objective: To assess the metabolic stability of the peptide analogues in the presence of plasma proteases.

  • Plasma Preparation: Thaw pooled human plasma (or plasma from another relevant species) at 37°C and centrifuge to remove any cryoprecipitates.

  • Reaction Setup: In a microcentrifuge tube, pre-warm 180 µL of plasma to 37°C.

  • Initiation: Add 20 µL of a 100 µM stock solution of the test peptide to the plasma to achieve a final concentration of 10 µM. Vortex briefly.

  • Incubation: Incubate the mixture at 37°C with gentle shaking.

  • Time Points: At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 25 µL aliquot of the reaction mixture.

  • Precipitation/Termination: Immediately terminate the enzymatic reaction by adding the aliquot to a tube containing 75 µL of ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.[3][17] This step precipitates the plasma proteins.

  • Sample Processing: Vortex the mixture vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of the remaining parent peptide using LC-MS/MS.[18]

  • Data Interpretation: Plot the percentage of remaining peptide against time. Calculate the half-life (t₁/₂) for each analogue. The Nle-NH₂ peptide is expected to exhibit a significantly longer half-life compared to the Met-COOH and Nle-COOH peptides.[18]

Objective: To determine the binding affinity (e.g., IC₅₀ or Kᵢ) of each peptide analogue for its target receptor. This protocol assumes a GPCR target and the availability of a radiolabeled ligand.

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly overexpressing the target receptor.

  • Assay Buffer: Use a suitable binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Reaction Mixture: In a 96-well plate, set up the binding reactions in a final volume of 200 µL:

    • 50 µL of assay buffer with a constant, low concentration of radiolabeled ligand (e.g., [¹²⁵I]-ligand at its Kₔ concentration).

    • 50 µL of varying concentrations of the unlabeled competitor peptide (Met-COOH, Nle-COOH, or Nle-NH₂), typically in a serial dilution.

    • 100 µL of diluted cell membranes (containing 5-20 µg of protein).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration: Rapidly terminate the binding by filtering the contents of each well through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioactivity.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.[19]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value for each peptide.

Objective: To measure the functional potency (EC₅₀) of each peptide analogue by quantifying the downstream signaling response upon receptor activation. This protocol is for a Gs-coupled GPCR that stimulates cAMP production.

  • Cell Culture: Plate cells expressing the target GPCR in a 96-well plate and grow to near confluency.

  • Pre-incubation: Wash the cells with serum-free media and pre-incubate for 15-30 minutes at 37°C with stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • Peptide Stimulation: Add varying concentrations of the peptide agonists (Met-COOH, Nle-COOH, or Nle-NH₂) to the wells.

  • Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for receptor activation and cAMP accumulation.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA.[20][21]

  • Data Analysis: Plot the cAMP response against the logarithm of the peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ for each analogue.

Conclusion and Expert Recommendation

The isosteric replacement of methionine with norleucine is a proven strategy to eliminate the inherent chemical instability associated with the thioether side chain.[9] By further modifying the peptide with a C-terminal amide, a second, critical layer of stability is introduced, protecting the molecule from enzymatic degradation in vivo.[2][15] This dual modification—resulting in a norleucine amide substitution—offers a synergistic approach to significantly enhance the drug-like properties of a peptide therapeutic.

While this substitution is often successful, it is not a universal panacea. The subtle but significant increase in hydrophobicity conferred by both the norleucine side chain and the amide group can influence solubility, aggregation, and membrane interaction dynamics.[2][9] Therefore, the comprehensive experimental workflow detailed in this guide is not merely a suggestion but a mandatory, self-validating system. By systematically evaluating oxidative stability, plasma stability, receptor binding, and functional potency, researchers can generate the robust data package needed to confidently justify the selection of the norleucine amide analogue as a superior drug candidate. This strategic, data-driven approach is fundamental to de-risking peptide drug development and accelerating the path to clinical success.

References

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  • Kohler, A., Jülke, E.-M., Stichel, J., & Beck-Sickinger, A. G. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 7(11), 3618–3625.[3][17][22]

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  • Di, L. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Pharmaceuticals, 13(5), 99.[4]

  • Albericio, F., & Kruger, H. G. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15005–15015.[2][5]

  • Levine, R. L., Moskovitz, J., & Stadtman, E. R. (2000). Methionine Oxidation and Reduction in Proteins. IUBMB Life, 50(4-5), 301–307.[3]

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  • Kohler, A., Jülke, E. M., Stichel, J., & Beck-Sickinger, A. G. (2024). Comparison of protocols to test peptide stability in blood plasma and cell culture supernatants. ACS pharmacology & translational science.[3][17][22]

  • Cooper, G. J. S., et al. (2024). Analysis of the role of the conserved C-terminal amide of amylin in amyloid. UCL Discovery. Retrieved from [Link]

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  • JoVE. (2022, August 23). ELISA Based Binding & Competition: Rapidly Determine Ligand-Receptor Interactions | Protocol Preview [Video]. YouTube. Retrieved from [Link]

  • Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. Retrieved from [Link]

  • Dennison, S. R., et al. (2015). The role of C-terminal amidation in the membrane interactions of the anionic antimicrobial peptide, maximin H5. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1848(1 Pt B), 268-276.[25]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhancing Peptide Stability: The Role of L-Norleucine in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Morrow, J. A., & Morrow, M. R. (1987). Comparison of the interaction of methionine and norleucine-containing peptides with phospholipid bilayers. International Journal of Peptide and Protein Research, 30(4), 515-521.[10][26]

  • LifeTein. (2025, January 8). Unnatural Amino Acids: Norleucine. LifeTein Peptide Blog. Retrieved from [Link]

  • Cirino, P. C., & Arnold, F. H. (2003). Global Incorporation of Norleucine in Place of Methionine in Cytochrome P450 BM-3 Heme Domain Increases Peroxygenase Activity. Biotechnology and Bioengineering, 83(6), 729-734.[11]

  • Afonin, S., et al. (2016). Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions?. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1858(9), 2249-2258.[9]

  • Dennison, S. R., et al. (2015). The role of C-terminal amidation in the membrane interactions of the anionic antimicrobial peptide, maximin H5. Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Norleucine. Wikipedia. Retrieved from [Link]

  • Afonin, S., et al. (2016). Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions?. Request PDF. Retrieved from [Link]

Sources

Foundational

Thermodynamic Stability of Norleucine Amide vs. Leucine Amide: A Comparative Analysis for Drug Development

An In-Depth Technical Guide Abstract: The substitution of isomeric amino acids is a critical strategy in peptide and small molecule drug design, influencing everything from biological activity to pharmacokinetic profiles...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract: The substitution of isomeric amino acids is a critical strategy in peptide and small molecule drug design, influencing everything from biological activity to pharmacokinetic profiles. Leucine and its non-proteinogenic isomer, norleucine, are frequently employed in such strategies. While structurally similar, the difference between leucine's branched isobutyl side chain and norleucine's linear n-butyl side chain imparts distinct physicochemical properties. This technical guide provides an in-depth analysis of the thermodynamic factors governing the relative stability of their corresponding amides. We will explore the theoretical underpinnings of stability, detail robust experimental and computational protocols for its assessment, and synthesize these insights for researchers, scientists, and drug development professionals.

Introduction: The Subtle Distinction with Profound Implications

In the realm of medicinal chemistry, seemingly minor structural modifications can lead to significant changes in a molecule's behavior. The choice between leucine (Leu) and its linear isomer norleucine (Nle) is a classic example.[1][2] Leucine is one of the 20 proteinogenic amino acids, featuring a branched isobutyl side chain, which is crucial for forming hydrophobic cores that stabilize protein structures.[3] Norleucine, with its straight n-butyl side chain, is not incorporated into proteins naturally but is a valuable tool in drug design, often used as a non-oxidizable replacement for methionine or to probe the effects of side-chain architecture on peptide conformation and stability.[2][4]

The amidation of the C-terminus is a common modification to neutralize the charge and mimic the peptide bond, enhancing metabolic stability. Understanding the inherent thermodynamic stability of the resulting amides—leucine amide versus norleucine amide—is paramount for predicting solid-state properties (e.g., shelf-life, polymorphism) and solution-phase behavior (e.g., solubility, aggregation propensity). This guide dissects the enthalpic and entropic contributions that arise from the simple yet critical difference in side-chain branching.

Molecular Structure and Conformational Landscape

The thermodynamic stability of a molecule is intrinsically linked to its three-dimensional structure and the accessible conformational states.

  • Structural Isomerism: Leucine amide and norleucine amide share the same chemical formula (C₆H₁₄N₂O) and molecular weight (130.19 g/mol ).[5] The key difference lies in the arrangement of the four-carbon side chain.

    • Leucine Amide: Possesses an isobutyl group, with branching at the γ-carbon. This branching introduces steric hindrance that restricts the rotation around the χ¹ and χ² dihedral angles.

    • Norleucine Amide: Features a linear n-butyl group. This straight chain allows for greater rotational freedom compared to the branched isomer, leading to a more flexible side chain.

  • Intramolecular Interactions: The primary intramolecular interaction governing the backbone conformation in both amides is a potential hydrogen bond between the N-terminal amine (donor) and the C-terminal amide carbonyl oxygen (acceptor). The side chain's conformation can influence the feasibility and strength of this interaction. In nonpolar environments, such intramolecular hydrogen bonds can significantly stabilize specific conformers.[6]

  • Conformational Entropy: Entropy is a measure of disorder or the number of accessible microstates. Due to its unbranched side chain, norleucine amide is expected to have a higher conformational entropy in the solution phase. Its linear chain can access a larger volume of conformational space with lower energetic penalties compared to the more sterically constrained isobutyl group of leucine amide. Computational studies on leucinamide have identified several low-energy conformers governed by different side-chain configurations and hydrogen-bonding patterns.[7] A similar, but likely more diverse, conformational landscape exists for norleucine amide.

Theoretical Framework: Deconstructing Thermodynamic Stability

The overall thermodynamic stability of a system is quantified by the Gibbs free energy (G). A lower Gibbs free energy corresponds to a more stable state. The change in Gibbs free energy (ΔG) is defined by the fundamental equation:

ΔG = ΔH - TΔS [8]

Where:

  • ΔH (Enthalpy): Represents the change in heat content. It is dominated by intramolecular and intermolecular forces. A more negative ΔH signifies stronger, more favorable interactions.

  • T (Temperature): The absolute temperature in Kelvin.

  • ΔS (Entropy): Represents the change in disorder or randomness. A positive ΔS indicates an increase in disorder, which is thermodynamically favorable.

Enthalpic Contributions (ΔH)

In the Solid State: The stability of the crystal lattice is a primary determinant.

  • Packing Efficiency: The branched, more rigid structure of leucine may allow for more efficient packing in a crystal lattice, leading to stronger intermolecular van der Waals forces and hydrogen bonding networks. This would result in a more negative (more favorable) enthalpy of fusion. Neutron diffraction studies on L-leucine have detailed the complex hydrogen-bonding networks that define its crystal structure.[9][10]

  • Hypothesis: Leucine amide may exhibit a higher melting point and a greater enthalpy of fusion compared to norleucine amide, indicating greater stability in the crystalline phase.

In Solution: Solvation is the dominant enthalpic factor.

  • Solvation Energy: This is the energy released when a solute dissolves in a solvent. It involves breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. The hydrophobic side chains of both molecules will structure surrounding water molecules. The difference in shape (globular vs. linear) will affect the surface area exposed to the solvent and the nature of this hydration shell. Molecular dynamics simulations are often used to calculate solvation free energies, which include this enthalpic term.[11]

  • Hydrophobicity: While both side chains are hydrophobic, the effective hydrophobicity and how they interact with water can differ. Some studies suggest that aromatic residues are more effective than aliphatic ones like leucine at inducing residual structure in denatured proteins, highlighting the nuanced nature of hydrophobic interactions.[12]

Entropic Contributions (TΔS)
  • Conformational Entropy: As discussed previously, the greater rotational freedom of the n-butyl side chain of norleucine amide likely gives it a significant entropic advantage over leucine amide in solution.

  • Solvent Entropy: The ordering of solvent molecules (e.g., water) around the hydrophobic side chains is an entropically unfavorable process. The different shapes of the isobutyl and n-butyl groups will result in differently structured hydration shells, leading to a differential impact on the entropy of the solvent.

Overall Stability: The net thermodynamic stability in a given phase (solid or solution) is a delicate balance between these enthalpic and entropic factors. In the solid state, enthalpy often dominates, favoring the better-packing molecule. In solution, the entropic advantage of conformational flexibility can become a deciding factor.

Experimental Determination of Thermodynamic Stability

To experimentally quantify the thermodynamic stability, particularly in the solid state, differential scanning calorimetry (DSC) is the gold standard.

Key Technique: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It provides quantitative data on melting temperature (Tₘ), enthalpy of fusion (ΔHfus), and heat capacity (Cₚ).

Experimental Protocol: Comparative DSC Analysis of Leucine Amide and Norleucine Amide

This protocol is designed as a self-validating system to ensure data accuracy and reproducibility.

Objective: To determine and compare the melting point (Tₘ) and enthalpy of fusion (ΔHfus) of high-purity crystalline leucine amide and norleucine amide.

Materials & Equipment:

  • High-purity (>99.5%) leucine amide and norleucine amide.

  • Differential Scanning Calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+).

  • Hermetically sealed aluminum pans and lids.

  • Microbalance (±0.01 mg accuracy).

  • Inert gas supply (high-purity nitrogen).

Methodology:

  • Instrument Calibration (Trustworthiness Pillar):

    • Rationale: To ensure the accuracy of temperature and enthalpy measurements, calibration is mandatory before any sample analysis.

    • Procedure: Calibrate the DSC instrument using high-purity indium standard (Tₘ = 156.6 °C, ΔHfus = 28.45 J/g). Perform a multi-point calibration if analyzing over a wide temperature range. The measured values for indium must be within the manufacturer's specified tolerance (e.g., ±0.1 °C for Tₘ, ±2% for ΔHfus).

  • Sample Preparation:

    • Rationale: Precise and consistent sample mass is crucial for accurate enthalpy calculations. Hermetic pans prevent mass loss due to sublimation or decomposition.

    • Procedure: a. Accurately weigh 2-5 mg of the amino acid amide into a tared aluminum pan. b. Hermetically seal the pan using a sample press. c. Prepare an identical empty pan to be used as the reference.

  • DSC Measurement:

    • Rationale: A controlled heating rate ensures thermal equilibrium is maintained. The inert atmosphere prevents oxidative degradation.

    • Procedure: a. Place the sample pan and the reference pan into the DSC cell. b. Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C). c. Ramp the temperature at a constant rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 250 °C). Maintain a constant nitrogen purge (e.g., 50 mL/min). d. Record the heat flow as a function of temperature. e. Repeat the measurement for a total of n=3 replicates for each compound to ensure statistical validity.

  • Data Analysis:

    • Rationale: Standardized analysis methods ensure objective interpretation of the resulting thermogram.

    • Procedure: a. Plot the heat flow (W/g) versus temperature (°C). b. The melting point (Tₘ) is determined as the onset temperature of the melting endotherm. c. The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak. The software performs this integration using a linear baseline connecting the start and end of the thermal event. d. Calculate the mean and standard deviation for Tₘ and ΔHfus for both amides.

Workflow Diagram: DSC Analysis

Below is a diagram illustrating the logical flow of the experimental protocol.

DSC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Measurement cluster_data Phase 3: Data Processing Calibrate Instrument Calibration (Indium Standard) Weigh Weigh Sample (2-5 mg) Calibrate->Weigh Seal Hermetically Seal Pan Weigh->Seal Load Load Sample & Reference Seal->Load Equilibrate Equilibrate at 25°C Load->Equilibrate Ramp Ramp Temperature (10°C/min under N2) Equilibrate->Ramp Record Record Thermogram (Heat Flow vs. Temp) Ramp->Record Analyze Integrate Peak Area Record->Analyze Calculate Determine Tm & ΔHfus Analyze->Calculate Report Calculate Mean ± SD (n=3) Calculate->Report

Caption: Workflow for determining thermal properties via DSC.

Computational Chemistry: An In Silico Approach

Computational methods provide a powerful complement to experimental data, offering molecular-level insights into conformational energies and solvation effects.

Workflow: Predicting Relative Stability
  • Conformational Search:

    • Rationale (Expertise): To avoid being trapped in a local energy minimum, a thorough search of the potential energy surface is the essential first step.

    • Method: Use a combination of molecular mechanics (e.g., using OPLS-AA force field) and semi-empirical methods to generate a large pool of possible conformers for both leucine amide and norleucine amide.[11]

  • Geometry Optimization and Energy Calculation:

    • Rationale: High-level quantum mechanics calculations are required for accurate energy predictions.

    • Method: Take the low-energy conformers from the initial search and perform full geometry optimization and frequency calculations using Density Functional Theory (DFT) or ab initio methods (e.g., MP2/6-311++G(d,p)), which has been shown to be effective for leucinamide.[7] This provides the relative energies of the conformers in the gas phase.

  • Solvation Modeling:

    • Rationale: The stability of conformers can change dramatically in solution.

    • Method: Apply a continuum solvation model (e.g., Polarizable Continuum Model - PCM) to the optimized gas-phase structures to calculate the free energy of solvation. For higher accuracy, explicit solvent molecular dynamics (MD) simulations can be run to compute the solvation free energy via methods like Thermodynamic Integration (TI).[11]

  • Gibbs Free Energy Calculation:

    • Rationale: Combine the electronic energy, thermal corrections (from frequency calculations), and solvation energy to calculate the total Gibbs free energy for each conformer in solution.

    • Method: The relative thermodynamic stability is determined by comparing the Boltzmann-averaged free energies of the entire conformational ensemble for each molecule.

Diagram: Computational Workflow

Computational_Workflow Start Initial 3D Structures (Leu-NH2, Nle-NH2) ConfSearch Conformational Search (Molecular Mechanics) Start->ConfSearch QM_Opt Geometry Optimization (DFT / MP2) ConfSearch->QM_Opt Low-Energy Conformers Solvation Solvation Free Energy (PCM or MD/TI) QM_Opt->Solvation Final_G Boltzmann-Averaged Gibbs Free Energy (G) QM_Opt->Final_G Gas-Phase Energy + ZPE Solvation->Final_G Compare Comparative Stability ΔG(Leu) vs. ΔG(Nle) Final_G->Compare

Sources

Exploratory

An In-depth Technical Guide to Norleucine Amide Solubility in Aqueous Buffers

Introduction Norleucine, a non-proteinogenic α-amino acid, and its derivatives are of significant interest in peptide synthesis and pharmaceutical research.[1] As an isomer of leucine, it serves as a valuable tool for st...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Norleucine, a non-proteinogenic α-amino acid, and its derivatives are of significant interest in peptide synthesis and pharmaceutical research.[1] As an isomer of leucine, it serves as a valuable tool for studying protein structure and function.[1] The amide form, norleucine amide, is a key building block in the development of novel peptide-based therapeutics. A thorough understanding of its solubility in aqueous buffers is paramount for researchers, scientists, and drug development professionals to ensure accurate experimental design, reliable formulation, and optimal bioavailability.

This guide provides a comprehensive overview of the theoretical and practical aspects of norleucine amide solubility. We will delve into the key factors influencing its dissolution in various buffer systems and provide detailed, field-proven protocols for its experimental determination.

Physicochemical Properties of Norleucine and its Amide

Norleucine is a white, water-soluble solid with a molecular formula of C₆H₁₃NO₂.[1][2] Its structure consists of a linear six-carbon chain with an amino group and a carboxylic acid group at the α-position.

Norleucine amide is a derivative where the carboxylic acid group is replaced by an amide group. This modification significantly alters the molecule's electronic properties and its behavior in solution. The hydrochloride salt of norleucine amide is often used in laboratory settings due to its enhanced stability and higher solubility in aqueous solutions compared to its free base form.[3][4]

Key Physicochemical Parameters for Norleucine:

PropertyValueSource
pKa (carboxyl) 2.39[1][2]
pKa (amino) 9.76[1][2]
Predicted Water Solubility 89.2 g/L[5]

Note: These values are for the parent amino acid, norleucine. The pKa of the α-amino group in norleucine amide is expected to be slightly lower than that of norleucine due to the electronic effect of the amide group.

Fundamental Principles Governing Solubility

The solubility of an amino acid amide like norleucine amide in an aqueous buffer is a complex interplay of several factors. A clear understanding of these principles is essential for predicting and controlling its behavior in different experimental conditions.

The Critical Role of pH and pKa

The ionization state of norleucine amide, dictated by the pH of the buffer and the pKa of its ionizable group (the α-amino group), is the most significant factor influencing its solubility.

  • At pH < pKa: The amino group is predominantly protonated (-NH₃⁺), rendering the molecule a cation. The increased charge enhances its interaction with polar water molecules, generally leading to higher solubility.

  • At pH > pKa: The amino group is primarily in its neutral, unprotonated form (-NH₂). The molecule has reduced polarity, which can lead to a decrease in aqueous solubility.

This relationship typically results in a "U"-shaped solubility profile as a function of pH, with the minimum solubility observed around the pKa of the ionizable group.[6]

The Influence of Temperature

The dissolution of most solids in a liquid is an endothermic process, meaning that solubility generally increases with temperature. This relationship for amino acids in water can often be described by the van't Hoff equation, which relates the change in solubility to the enthalpy of solution.[7][8] For practical purposes, it is crucial to determine the solubility at the specific temperature of your experiment or application.

The Impact of Buffer Composition

The choice of buffer system can also affect the solubility of norleucine amide. Different buffer salts can interact with the solute in various ways:

  • Ionic Strength: Increasing the ionic strength of the buffer can either increase ("salting-in") or decrease ("salting-out") the solubility of a solute. The specific effect depends on the nature of the solute and the ions in the buffer.

  • Specific Ion Effects: Some buffer ions can have specific interactions with the solute, potentially forming less soluble complexes or altering the hydration shell around the solute molecule.

Commonly used buffers in biological and pharmaceutical research include phosphate, citrate, and Tris buffers. It is advisable to determine the solubility of norleucine amide in the specific buffer system that will be used in subsequent experiments.

Experimental Determination of Norleucine Amide Solubility

A robust and reproducible experimental protocol is essential for accurately determining the solubility of norleucine amide. The shake-flask method is a widely accepted and reliable technique for measuring thermodynamic solubility.

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the thermodynamic solubility of norleucine amide in a given aqueous buffer.

Materials:

  • Norleucine amide (or its hydrochloride salt)

  • Selected aqueous buffer (e.g., phosphate-buffered saline (PBS) at pH 7.4)

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

Protocol:

  • Buffer Preparation: Prepare the desired aqueous buffer at the target pH and concentration.

  • Preparation of Saturated Solutions:

    • Add an excess amount of norleucine amide to a series of vials containing a known volume of the buffer. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can be performed to determine the optimal equilibration time.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Filter the sample through a syringe filter to remove any undissolved particles. This step is critical to ensure that only the dissolved compound is analyzed.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of norleucine amide of known concentrations in the same buffer.

    • Analyze the filtered samples and the standard solutions using a validated HPLC method. A reverse-phase C18 column is often suitable for amino acid derivatives.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of norleucine amide in the filtered samples by interpolating their peak areas on the calibration curve.

  • Data Analysis: The determined concentration represents the thermodynamic solubility of norleucine amide in the specific buffer at the tested temperature.

Self-Validating System for Trustworthy Results

To ensure the integrity of the solubility data, the following self-validating checks should be incorporated into the experimental design:

  • Visual Confirmation of Excess Solid: Always ensure that an excess of the solid compound remains in the vial after the equilibration period.

  • Time to Equilibrium: Perform a time-course study (e.g., sampling at 12, 24, and 48 hours) to confirm that the system has reached a true equilibrium, indicated by a plateau in the measured concentration.

  • Multiple Replicates: Conduct the experiment with at least three independent replicates to assess the precision of the measurement.

  • Purity of the Compound: Verify the purity of the norleucine amide sample using an appropriate analytical technique (e.g., HPLC, NMR) before conducting solubility studies.

Data Presentation and Interpretation

The solubility of norleucine amide should be reported in standard units such as mg/mL or mmol/L. Presenting the data in a clear and organized manner is crucial for interpretation and comparison.

Illustrative Solubility Data for Norleucine
CompoundSolventTemperature (°C)Predicted Solubility (g/L)Source
L-NorleucineWater2589.2[5]

It is important to experimentally determine the solubility of norleucine amide under your specific conditions as the amide functional group will influence its solubility profile.

Visualizing the pH-Solubility Profile

A graphical representation of solubility as a function of pH is highly informative. The following diagram illustrates the expected "U"-shaped solubility curve for an amino acid amide like norleucine amide, with the lowest solubility near the pKa of the amino group.

G cluster_0 pH-Solubility Profile of Norleucine Amide Low_pH Low pH (e.g., pH 2-4) High_Solubility_1 High Solubility (Protonated Form) Low_pH->High_Solubility_1 Predominantly Cationic pKa_Region Near pKa (e.g., pH ~9-10) Low_Solubility Minimum Solubility (Neutral Form Dominates) pKa_Region->Low_Solubility Equilibrium Shift High_pH High pH (e.g., pH > 11) Increasing_Solubility Increasing Solubility (Deprotonation Effects) High_pH->Increasing_Solubility Increased Polarity (minor effect)

Caption: Expected pH-solubility profile for norleucine amide.

Experimental Workflow Visualization

The following diagram outlines the key steps in the experimental workflow for determining the solubility of norleucine amide.

G cluster_workflow Solubility Determination Workflow A 1. Prepare Buffer Solution B 2. Add Excess Norleucine Amide A->B C 3. Equilibrate (e.g., 24-48h with shaking) B->C D 4. Separate Supernatant C->D E 5. Filter Supernatant (0.22 µm) D->E G 7. Analyze by HPLC E->G F 6. Prepare Standard Solutions F->G H 8. Quantify and Report Solubility G->H

Caption: Shake-flask solubility determination workflow.

Conclusion

A comprehensive understanding and accurate determination of norleucine amide solubility in aqueous buffers are critical for its successful application in research and drug development. By considering the fundamental principles of pH, temperature, and buffer composition, and by employing robust experimental protocols such as the shake-flask method, researchers can obtain reliable and reproducible solubility data. This knowledge is indispensable for informed decision-making in formulation development, ensuring the integrity of in vitro and in vivo studies, and ultimately, advancing the therapeutic potential of norleucine amide-containing peptides.

References

  • Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. (2009).
  • FooDB. (2011). Showing Compound L-Norleucine (FDB022699). Retrieved from [Link]

  • Lee, T. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 130-137.
  • Letcher, T. M., & Redhi, G. G. (2003). Effect of temperature on the surface properties of α,ω-amino acids in dilute aqueous solutions. The Journal of Chemical Thermodynamics, 35(5), 733-742.
  • LifeTein. (2025). Unnatural Amino Acids: Norleucine. Retrieved from [Link]

  • Tseng, C. H., et al. (2009). Solubilities of amino acids in water at various pH values under 298.15 K. Fluid Phase Equilibria, 285(1-2), 92-97.
  • Wikipedia. (n.d.). Norleucine. Retrieved from [Link]

  • PubMed. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615. Retrieved from [Link]

  • American Elements. (n.d.). DL-Norleucine amide. Retrieved from [Link]

Sources

Foundational

Structural Analogs of L-Norleucine Amide: A Strategic Guide for Medicinal Chemistry

Executive Summary This technical guide addresses the structural optimization of L-Norleucine (Nle) amide derivatives in drug design. While Nle is classically utilized as an oxidation-resistant isostere of Methionine (Met...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the structural optimization of L-Norleucine (Nle) amide derivatives in drug design. While Nle is classically utilized as an oxidation-resistant isostere of Methionine (Met), modern medicinal chemistry demands more sophisticated analogs to tune metabolic stability, membrane permeability, and receptor selectivity. This document synthesizes the physicochemical rationale for Nle analogs with validated solid-phase synthesis protocols, providing a roadmap for researchers developing peptidomimetics and protease inhibitors.

The Pharmacophore: Rationale & Physicochemical Profiling[1]

The Methionine-Norleucine Isosterism

In native peptides, Methionine (Met) is susceptible to oxidation, converting the thioether side chain to a sulfoxide. This oxidation increases polarity, often destroying the hydrophobic interactions necessary for ligand-receptor binding.

L-Norleucine replaces the sulfur atom of Met with a methylene group (


).[1] This substitution is nearly isosteric and isoelectric but chemically inert to oxidation.

Table 1: Physicochemical Comparison of Met, Nle, and Fluorinated Analogs

PropertyL-Methionine (Met)L-Norleucine (Nle)5,5,5-Trifluoronorleucine
Side Chain



Van der Waals Vol. ~163 ų~163 ų~175 ų (Fluorine is larger than H)
Lipophilicity (

)
ModerateHighVery High (Fluorous effect)
Oxidation Risk High (Sulfoxide formation)NegligibleNegligible
Metabolic Stability Low (S-adenosyl transfer)ModerateHigh (C-F bond strength)
The Amide C-Terminus Function

The "Amide" designation in L-Norleucine Amide refers to the C-terminal modification (


 instead of 

).
  • Charge Masking: Removes the negative charge of the carboxylate, improving passive membrane permeability.

  • Proteolytic Stability: Blocks carboxypeptidase degradation.

  • H-Bonding: Mimics the native peptide bond, often acting as a hydrogen bond donor in the binding pocket.

Strategic Analog Design

Designing analogs of Nle-amide requires balancing steric fit with electronic properties.

Fluorinated Analogs (Metabolic Blocking)

Substituting the terminal methyl hydrogens with fluorine (e.g., 5,5,5-trifluoro-L-norleucine ) serves two purposes:

  • Metabolic Stability: The C-F bond is shorter and stronger than C-H, resisting P450-mediated oxidative dealkylation.

  • Hydrophobic Interaction: The trifluoromethyl group is bulky and highly lipophilic, often increasing affinity for deep hydrophobic pockets (e.g., in GPCRs or protease active sites).

Unsaturated Analogs (Conformational Probes)
  • L-Allylglycine: Introduces a double bond. Useful for stapling peptides via Ring-Closing Metathesis (RCM) to enforce helicity.

  • L-Propargylglycine: Contains a terminal alkyne. Acts as a handle for "Click" chemistry (CuAAC) conjugation without altering the steric bulk significantly.

Backbone Modifications
  • N-Methyl-L-Norleucine: Methylation of the alpha-amine prevents the formation of the classic H-bond required for proteolysis, significantly extending plasma half-life.

Visualization: Analog Selection Decision Tree

The following diagram outlines the logical decision process for selecting specific Nle analogs based on the drug design challenge.

Nle_Analog_Decision_Tree Start Design Challenge Prob_Oxidation Problem: Met Oxidation (Instability) Start->Prob_Oxidation Prob_Potency Problem: Low Potency (Weak Binding) Start->Prob_Potency Prob_Metabolism Problem: Proteolysis (Short Half-life) Start->Prob_Metabolism Prob_Conjugation Requirement: Labeling (Imaging/Probes) Start->Prob_Conjugation Sol_Nle Solution: L-Norleucine (Isosteric Replacement) Prob_Oxidation->Sol_Nle Remove Sulfur Sol_Tfe Solution: 5,5,5-Trifluoronorleucine (Fluorous Interaction) Prob_Potency->Sol_Tfe Increase Hydrophobicity Sol_NMe Solution: N-Methyl-Norleucine (Backbone Protection) Prob_Metabolism->Sol_NMe Block Amide Bond Sol_Alkyne Solution: Propargylglycine (Click Chemistry Handle) Prob_Conjugation->Sol_Alkyne Add Alkyne

Figure 1: Decision matrix for selecting Norleucine analogs based on specific medicinal chemistry obstacles.

Advanced Synthesis Protocols

To generate L-Norleucine Amide derivatives, Solid Phase Peptide Synthesis (SPPS) on Rink Amide Resin is the industry standard. This method ensures the C-terminus is released as a primary amide (


) upon cleavage.
Protocol: Fmoc-SPPS on Rink Amide Resin

Objective: Synthesize a peptide containing L-Norleucine Amide.

Reagents:

  • Resin: Rink Amide MBHA resin (Loading 0.5–0.7 mmol/g).

  • Coupling: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / DIEA (Diisopropylethylamine).

  • Deprotection: 20% Piperidine in DMF.[2][3]

  • Cleavage: 95% TFA / 2.5% TIS / 2.5%

    
    .
    

Step-by-Step Workflow:

  • Resin Swelling:

    • Weigh Rink Amide resin into a fritted reaction vessel.

    • Swell in DMF (Dimethylformamide) for 30 minutes. Reason: Solvates the polymer matrix, exposing reactive amine sites.

  • Fmoc Deprotection (Initial):

    • Treat resin with 20% Piperidine/DMF (

      
       min).[2][3]
      
    • Wash with DMF (

      
      ). Validation: Kaiser Test (Blue = Free amines present).
      
  • Coupling (The Nle Step):

    • Dissolve Fmoc-L-Norleucine-OH (3 eq), HBTU (3 eq), and DIEA (6 eq) in DMF.

    • Add to resin and shake for 45–60 minutes.

    • Note: For sterically hindered analogs (e.g., N-Me-Nle), use HATU instead of HBTU and extend reaction time.

  • Capping (Optional but Recommended):

    • Treat with Acetic Anhydride/Pyridine to cap unreacted amines. This prevents deletion sequences.

  • Cleavage & Global Deprotection:

    • Wash resin with DCM (Dichloromethane) and dry under nitrogen.

    • Add Cleavage Cocktail (TFA/TIS/Water) for 2–3 hours.

    • Mechanism:[4] The high acid concentration cleaves the peptide from the Rink linker (yielding the amide) and removes side-chain protecting groups simultaneously.

  • Isolation:

    • Precipitate filtrate in cold Diethyl Ether.[2] Centrifuge and lyophilize.

Visualization: SPPS Workflow

SPPS_Workflow Resin Rink Amide Resin (Fmoc) Deprotect Deprotection (20% Piperidine) Resin->Deprotect Remove Fmoc Wash1 DMF Wash Deprotect->Wash1 Couple Coupling (Fmoc-Nle-OH + HBTU) Wash1->Couple Free Amine Wash2 DMF Wash Couple->Wash2 Wash2->Deprotect Next Cycle Cleave Cleavage (TFA/TIS/H2O) Wash2->Cleave Cycle Complete Product L-Norleucine Amide Peptide Cleave->Product Release

Figure 2: Solid-Phase Peptide Synthesis (SPPS) workflow for generating C-terminal amides.

Case Studies & Applications

Antimicrobial Peptides (AMPs)

In the development of AMPs like PGLa , replacing Methionine with Norleucine preserves the amphipathic alpha-helical structure required to disrupt bacterial membranes.

  • Outcome: The Nle-analog retained full bactericidal activity but showed zero susceptibility to oxidative inactivation by reactive oxygen species (ROS) produced by neutrophils [1].

Protease Inhibitors (HCV & HIV)

L-Norleucine is frequently used as a P1 or P1' residue in peptidomimetic inhibitors.

  • Example: In Hepatitis C Virus (HCV) NS3/4A protease inhibitors, the hydrophobic side chain of Nle fits into the S1 pocket.

  • Optimization: Replacing Nle with 5,5,5-trifluoronorleucine often improves potency by increasing the hydrophobic burial energy and reducing metabolic clearance [2].

References

  • Comparison of the interaction of methionine and norleucine-containing peptides with phospholipid bilayers. Source: International Journal of Peptide and Protein Research (via PubMed/NIH). Context: Validates Nle as a hydrophobic isostere that partitions effectively into membranes. URL:[Link]

  • Fluorine in Drug Design: A Case Study with Fluoroanisoles and Alkyl Groups. Source: Journal of Fluorine Chemistry / ResearchGate. Context: Details the metabolic stability and lipophilicity enhancement provided by trifluoromethyl groups in alkyl chains (relevant to Trifluoronorleucine). URL:[Link]

  • Standard Practices for Fmoc-Based Solid-Phase Peptide Synthesis. Source: University of California, Irvine (Nowick Lab Protocols). Context: Authoritative protocol for using Rink Amide resin to generate C-terminal amides. URL:[Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry. Source: National Institutes of Health (PMC). Context: Comprehensive review of Nle and its analogs in targeting enzymes like SETD8 and GPCRs. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of Norleucine-Substituted Peptide Amides via Fmoc-SPPS

Abstract This application note details the robust synthesis of peptides containing Norleucine (Nle) as an isosteric, oxidation-resistant surrogate for Methionine (Met), featuring a C-terminal primary amide . The protocol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the robust synthesis of peptides containing Norleucine (Nle) as an isosteric, oxidation-resistant surrogate for Methionine (Met), featuring a C-terminal primary amide . The protocol utilizes Fmoc-Solid Phase Peptide Synthesis (SPPS) on Rink Amide MBHA resin . By replacing the thioether side chain of Met with the methylene chain of Nle, researchers can eliminate methionine sulfoxide formation during synthesis and storage while preserving the peptide's hydrophobic profile and biological receptor affinity.

Introduction & Strategic Rationale

The Norleucine Advantage (Oxidative Stability)

Methionine (Met) is prone to oxidation, forming Methionine Sulfoxide [Met(O)], particularly during immune response studies or long-term storage. This oxidation alters the peptide's polarity and can abolish biological activity.

  • Solution: Norleucine (2-aminohexanoic acid) is structurally isosteric to Met but lacks the sulfur atom.

  • Mechanism: The

    
     group in Nle mimics the steric bulk of the Met sulfur without the susceptibility to reactive oxygen species (ROS).
    
C-Terminal Amidation

Many bioactive peptides (e.g., Neuropeptide Y, GLP-1, Oxytocin) require a C-terminal amide (


) rather than a carboxylic acid (

) for receptor binding.[1][2]
  • Function: Amidation removes the negative charge at the C-terminus, mimicking the uncharged nature of the peptide bond in the native protein sequence and increasing resistance to carboxypeptidases.[3]

Materials & Experimental Setup

Resin Selection: Rink Amide MBHA

For Fmoc chemistry, Rink Amide MBHA (4-methylbenzhydrylamine) resin is the gold standard.

  • Why: It generates a primary amide upon cleavage with 95% Trifluoroacetic Acid (TFA). The bulky MBHA linker reduces aggregation during the synthesis of longer sequences compared to standard Rink resins.

Reagent Specifications (Table 1)
ReagentSpecificationFunction
Fmoc-Nle-OH >99% Purity, L-isomerMethionine Surrogate.
Resin Rink Amide MBHA (0.5–0.7 mmol/g)Solid support yielding C-term amide.
Activator DIC (Diisopropylcarbodiimide)Carbodiimide coupling agent.[4]
Additive Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)Suppresses racemization; safer than HOBt.
Deprotection 20% Piperidine in DMFRemoves Fmoc group.[5][6]
Cleavage TFA / TIS /

(95:2.5:2.[4][7]5)
Cleaves peptide from resin & side-chain protecting groups.[8][9]

Experimental Protocols

Protocol A: Resin Swelling & Fmoc Deprotection

Rationale: Polystyrene resins shrink in methanol/storage solvents. Proper swelling in DMF exposes reactive sites.

  • Weighing: Weigh appropriate amount of Rink Amide MBHA resin (target 0.1 mmol scale).

  • Swelling: Place resin in a fritted reaction vessel. Add DMF (10 mL/g resin). Agitate gently for 30 minutes . Drain.

  • Initial Deprotection:

    • Add 20% Piperidine/DMF (5 mL). Agitate 3 min. Drain.

    • Add 20% Piperidine/DMF (5 mL). Agitate 12 min. Drain.

    • Note: This exposes the amine on the Rink linker, ready for the first amino acid.[9]

  • Wash: Wash with DMF (

    
     min), DCM (
    
    
    
    min), DMF (
    
    
    min).
Protocol B: Coupling Cycle (Featuring Norleucine)

Rationale: DIC/Oxyma creates a highly reactive oxyma-ester in situ, minimizing racemization of the alpha-carbon.

  • Preparation of Fmoc-Nle-OH (or other AA):

    • Calculate 5 equivalents (eq) relative to resin loading.[5]

    • Dissolve Fmoc-Nle-OH and Oxyma Pure (5 eq) in minimal DMF.

  • Activation:

    • Add DIC (5 eq) to the amino acid solution.

    • Pre-activation: Allow to react for 2 minutes (color change to yellow/orange is normal).

  • Coupling:

    • Transfer activated solution to the resin.

    • Agitate at Room Temperature (RT) for 60 minutes .

  • Monitoring (The Kaiser Test):

    • Take a few resin beads. Add Ninhydrin reagents. Heat at 100°C for 2 min.

    • Colorless/Yellow: Coupling Complete (Proceed).

    • Blue: Incomplete (Re-couple).

  • Capping (Optional but Recommended):

    • If Kaiser is slightly positive after re-coupling, cap unreacted amines with Acetic Anhydride/DIEA/DMF to prevent deletion sequences.

Protocol C: Cleavage & Global Deprotection

Rationale: The Rink Amide linker is acid-labile.[9] Since Nle is used instead of Met, the cleavage cocktail is simplified (no need for Iodide or DMS to prevent Met oxidation).

  • Wash Resin: DCM (

    
    ), Methanol (
    
    
    
    ), DCM (
    
    
    ). Dry resin under Nitrogen.
  • Cocktail Preparation: Prepare Reagent B (Modified):

    • 95% TFA (Acidolysis)

    • 2.5% TIS (Triisopropylsilane - Scavenger for t-butyl cations)

    • 2.5%

      
       (Scavenger)
      
  • Reaction: Add cocktail to resin. Agitate for 2 to 3 hours at RT.

  • Precipitation:

    • Filter resin; collect filtrate (peptide in TFA).[7]

    • Add filtrate dropwise into cold Diethyl Ether (10x volume, -20°C).

    • Peptide will precipitate as a white solid. Centrifuge and decant ether.

Quality Control & Self-Validation

Critical Requirement: Differentiating Norleucine from Leucine/Isoleucine. Since Nle, Leu, and Ile are constitutional isomers (Exact Mass: 113.08 Da), Mass Spectrometry (MS) alone cannot distinguish them easily.

Validation Workflow:

  • Analytical HPLC: Nle has a straight aliphatic side chain, making it slightly more hydrophobic than Leu or Ile.

    • Expectation: On a C18 column, elution order is typically Ile < Leu < Nle .

  • Coinjection Standard: To validate the incorporation of Nle over potential Leu contamination, co-inject the crude peptide with a known standard of the Leu-analog. Two distinct peaks must appear.

Visualization of Workflows

Diagram 1: The Fmoc-SPPS Cycle for Norleucine Amides

This diagram illustrates the recursive nature of the synthesis and the specific entry point for Norleucine.

SPPS_Cycle cluster_cycle Recursive Synthesis Loop Start Resin Preparation (Rink Amide MBHA) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Wash1 DMF Wash Deprotect->Wash1 Couple Coupling Reaction (Formation of Peptide Bond) Wash1->Couple Activate Activation (Fmoc-Nle-OH + DIC/Oxyma) Activate->Couple Add Activated AA Test Kaiser Test (Blue = Fail, Yellow = Pass) Couple->Test Test->Deprotect Pass (Next Cycle) Test->Couple Fail (Re-couple) Cleave Final Cleavage (95% TFA -> Amide Release) Test->Cleave Sequence Complete

Caption: Recursive Fmoc-SPPS cycle. Note the activation step where Fmoc-Nle-OH is introduced.

Diagram 2: Rink Amide Linker Cleavage Mechanism

This diagram details the chemical logic of generating the C-terminal amide using TFA.

Rink_Cleavage Resin_Bound Peptide-Linker-Resin (Acid Stable) TFA_Attack TFA Protonation (Ether Oxygen) Resin_Bound->TFA_Attack 95% TFA Carbocation Resin Carbocation (Stabilized by Benzhydryl) TFA_Attack->Carbocation Cleavage Release Peptide-NH2 (Released Amide) TFA_Attack->Release Amide Generation

Caption: Acidolytic cleavage of Rink Amide linker yields the target Peptide-NH2 and a resin-bound carbocation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Aggregation of hydrophobic Nle residues.Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or heat coupling to 50°C.
Racemization Over-activation or high base concentration.Switch from HATU/DIEA to DIC/Oxyma (base-free activation).
Inseparable Impurities Deletion sequences (incomplete coupling).Perform double coupling for Nle and subsequent bulky residues. Cap with Acetic Anhydride.
Met(O) Peak Observed Contamination.Ensure no Met-containing peptides were synthesized on the same manifold without cleaning. (Nle cannot oxidize to Sulfoxide).

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[10] Chemical Reviews, 111(11), 6557–6602. Link

  • Merck Millipore. (n.d.). Fmoc Resin Cleavage Protocols: Rink Amide Handling. Novabiochem Technical Notes. Link

  • LifeTein. (2025). Should My Peptide Be Amidated? Biological Significance. LifeTein Support. Link

  • National Institutes of Health (NIH). (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions.[11] PMC. Link(Note: Contextual reference for Met oxidation issues).

Sources

Application

Application Note: Enhancing Peptide Stability and Potency via H-Nle-NH2

Executive Summary This guide details the strategic utilization of H-Nle-NH2 (Norleucine amide) in the design and synthesis of biologically active peptides. While naturally occurring peptides often contain Methionine (Met...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic utilization of H-Nle-NH2 (Norleucine amide) in the design and synthesis of biologically active peptides. While naturally occurring peptides often contain Methionine (Met) and free C-terminal carboxylates, these features can limit therapeutic viability due to oxidative degradation and rapid proteolytic clearance.

H-Nle-NH2 serves a dual-purpose structural intervention:

  • Oxidative Stability: The Norleucine (Nle) side chain is isosteric with Methionine but lacks the sulfur atom, rendering it immune to oxidation.

  • C-Terminal Capping: The amide moiety (-NH2) mimics the neutral state of native protein backbones, enhancing receptor binding affinity and blocking carboxypeptidase degradation.

Strategic Rationale: The "Why" and "How"

The Methionine Problem vs. The Norleucine Solution

Methionine is highly susceptible to oxidation during synthesis, purification, and storage. The formation of Methionine Sulfoxide [Met(O)] creates a polar center in an otherwise hydrophobic pocket, often destroying biological activity.

Norleucine (Nle) is the structural analog of Methionine where the sulfur atom is replaced by a methylene group (-CH2-).

  • Isosteric: Virtually identical van der Waals radius and side-chain length.

  • Inert: The alkyl side chain cannot oxidize.

Mechanism of Action: Stability & Binding

The following diagram illustrates the degradation pathway of Methionine compared to the stability of Norleucine, and the role of amidation.

G cluster_0 Native Methionine (Met) cluster_1 Norleucine (Nle) Substitution cluster_2 C-Terminal Amidation Met Methionine (-CH2-CH2-S-CH3) MetOx Met-Sulfoxide (Oxidation Product) Met->MetOx + [O] (Air/Peroxides) Loss Loss of Potency (Polarity Shift) MetOx->Loss Nle Norleucine (-CH2-CH2-CH2-CH3) Stable Chemically Inert (No Oxidation) Nle->Stable Exposure to [O] Acid Free Acid (-COO-) Repels Receptor Amide Amide (-CONH2) H-Bond Donor Acid->Amide H-Nle-NH2 Usage

Figure 1: Comparative stability of Met vs. Nle and the functional impact of C-terminal amidation.

Comparative Data: Met vs. Nle

FeatureMethionine (Met)Norleucine (Nle)Impact on Peptide
Side Chain -CH₂-CH₂-S-CH₃-CH₂-CH₂-CH₂-CH₃Nle is more lipophilic.[1]
MW (Residue) 131.04 Da113.08 DaMass shift of -18 Da confirms substitution.
Oxidation Potential High (forms Sulfoxide)NoneNle drastically increases shelf-life.
Receptor Affinity Variable (drops if oxidized)Stable/HighNle maintains hydrophobic interactions.

Experimental Protocols

Protocol A: Solution Phase Synthesis using H-Nle-NH2

This protocol is designed for fragment condensation or C-terminal modification . You are starting with the free amine salt H-Nle-NH2·HCl and coupling it to a protected amino acid or peptide fragment (Pg-Peptide-OH).

Reagents Required:

  • H-Nle-NH2·HCl (Norleucine amide hydrochloride)

  • Carboxyl Component (e.g., Boc-Phe-OH or Fmoc-Peptide-OH)

  • Coupling Reagent: HATU or EDC/HOBt

  • Base: DIPEA (Diisopropylethylamine)

  • Solvent: DMF (anhydrous)

Step-by-Step Workflow:

  • Dissolution & Neutralization:

    • Dissolve 1.0 equivalent (eq) of the Carboxyl Component and 1.1 eq of H-Nle-NH2·HCl in minimal DMF.

    • Critical Step: Add 2.5 eq of DIPEA. (1.0 eq is consumed neutralizing the HCl salt of Nle; the rest activates the carboxylate).

    • Observation: Ensure pH is roughly 8-9 (check with wet pH paper above the vial).

  • Activation & Coupling:

    • Cool the solution to 0°C (ice bath) to suppress racemization.

    • Add 1.1 eq of HATU (or EDC).

    • Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT).

    • Stir for 4–16 hours. Monitor by HPLC (disappearance of H-Nle-NH2 peak).

  • Workup (Extraction):

    • Dilute reaction mixture with Ethyl Acetate (EtOAc).

    • Wash sequence:

      • 3x with 5% NaHCO₃ (Removes unreacted acid/HOBt).

      • 3x with 1M KHSO₄ or 5% Citric Acid (Removes unreacted amine/DIPEA).

      • 3x with Brine.

    • Dry over MgSO₄, filter, and evaporate to yield Pg-Peptide-Nle-NH2.

Protocol B: Solid Phase Peptide Synthesis (SPPS) Equivalent

While the prompt specifies "Using H-Nle-NH2", most modern labs synthesize Nle-containing amides on resin. This is the "Parallel" route to the same molecule.

  • Resin: Rink Amide MBHA Resin (Cleavage yields -NH2).[2]

  • Coupling: Couple Fmoc-Nle-OH as the first amino acid.

  • Result: Upon cleavage with TFA, the resin linker donates the nitrogen, releasing H-Peptide-Nle-NH2.

Case Study: Synthesis of Melanotan II Analogs

The most famous application of H-Nle-NH2 is in the synthesis of super-potent melanocortin agonists, such as NDP-MSH (Ac-Ser-Tyr-Ser-Nle -Glu-His-D-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2 ).

Synthesis Workflow Visualization

The following flow illustrates the decision logic and synthesis path for creating a stable MSH analog using Nle.

Synthesis cluster_Method Synthesis Route Start Target: Bioactive Peptide (e.g., alpha-MSH) Analysis Sequence Analysis: Contains Met? C-term Acid? Start->Analysis Decision Optimization Strategy: 1. Replace Met -> Nle 2. Cap C-term -> Amide Analysis->Decision Step1 Dissolve H-Nle-NH2.HCl + Protected Fragment (Boc-Xaa-OH) Decision->Step1 Step2 Add DIPEA (Neutralize HCl) Add HATU (Activate) Step1->Step2 Step3 Coupling Reaction (Formation of Peptide Bond) Step2->Step3 Step4 Deprotection & Purification Step3->Step4 Result Final Product: [Nle]-Peptide-NH2 (Oxidation Resistant) Step4->Result

Figure 2: Workflow for integrating H-Nle-NH2 into peptide synthesis.

QC & Validation

When validating the synthesis of an Nle-substituted peptide, use the following QC parameters:

  • Mass Spectrometry (ESI-MS):

    • Look for the mass shift. If the native sequence (with Met) has MW = X, the Nle analog will have MW = X - 17.96 Da (approx -18 Da).

    • Note: If you see a peak at +16 Da relative to the product, it is likely oxidation of other susceptible residues (Trp, His), as Nle cannot oxidize. This confirms the stability of the Nle site.

  • HPLC Retention Time:

    • Nle is more hydrophobic than Met.[1] Expect the Nle-peptide to elute later (higher % B) on a C18 Reverse Phase column compared to the native Met-peptide.

References

  • Hruby, V. J., et al. (1993). Structure-activity relationships of [Nle4, D-Phe7]alpha-MSH.[3][4][5][6] Annals of the New York Academy of Sciences.[5]

  • LifeTein. (2025). Should My Peptide Be Amidated? - Technical Guide.

  • Sawyer, T. K., et al. (1980). 4-Norleucine, 7-D-phenylalanine-alpha-melanocyte-stimulating hormone: a highly potent alpha-melanotropin with ultralong biological activity.[3][5][6] PNAS.[5]

  • Wikipedia. Methionine: Biochemical Details and Stability.

  • Coin, I., et al. (2007).[7] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.[7] Nature Protocols.[7]

Sources

Method

Application Notes and Protocols for Norleucine Amide in Enzyme Kinetic Assays

Introduction: The Strategic Advantage of Norleucine Amide in Protease Substrate Design In the landscape of enzyme kinetics and drug discovery, the design of specific and efficient protease substrates is paramount for acc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Norleucine Amide in Protease Substrate Design

In the landscape of enzyme kinetics and drug discovery, the design of specific and efficient protease substrates is paramount for accurate activity assessment and inhibitor screening.[1] Norleucine, a non-canonical amino acid and an isomer of leucine, offers unique advantages in the design of synthetic peptide substrates.[2] Its unbranched, hydrophobic side chain provides a valuable tool for probing enzyme active sites, often leading to enhanced specificity and improved kinetic parameters.[3] This application note provides a comprehensive guide to the utilization of norleucine amide-containing peptides in enzyme kinetic assays, with a particular focus on fluorogenic substrates for proteases such as cathepsins.

Norleucine is structurally similar to leucine but lacks the methyl branching, which can influence interactions within the S2 subsite of many proteases.[2][3] This subtle difference can be exploited to design substrates that are preferentially cleaved by a target enzyme while being resistant to other proteases, thereby minimizing off-target activity. Furthermore, the incorporation of norleucine in place of methionine can prevent oxidation-related artifacts in assays. The amide at the C-terminus of norleucine provides a stable linkage for the attachment of reporter groups, such as fluorophores, which are essential for continuous kinetic monitoring.[4]

Principle of the Fluorogenic Assay

The most common application of norleucine amide in enzyme kinetic assays involves its incorporation into a fluorogenic peptide substrate. The fundamental principle relies on Fluorescence Resonance Energy Transfer (FRET) or the release of a quenched fluorophore.[5][6]

A typical substrate consists of:

  • A peptide sequence recognized by the target protease, containing norleucine at a key position (e.g., P2).

  • A fluorescent reporter group (fluorophore) on one end of the peptide.

  • A quencher molecule on the other end.

In the intact substrate, the proximity of the quencher to the fluorophore results in the suppression of the fluorescent signal. Upon enzymatic cleavage of the amide bond within the peptide sequence, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. The rate of this increase is directly proportional to the enzyme's activity.[7]

Alternatively, a fluorogenic group like 7-amino-4-methylcoumarin (AMC) can be attached to the C-terminus of the peptide via an amide bond. Cleavage of this bond releases the highly fluorescent AMC molecule.[1][8]

Visualizing the Assay Workflow

AssayWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Enzyme, and Substrate Stocks Reaction_Setup Combine Buffer, Enzyme, and Substrate in Microplate Reagents->Reaction_Setup Dispense Incubation Incubate at Optimal Temperature (e.g., 37°C) Reaction_Setup->Incubation Initiate Measurement Monitor Fluorescence Increase Over Time Incubation->Measurement Continuous Reading Initial_Velocity Calculate Initial Reaction Velocity (V₀) Measurement->Initial_Velocity Raw Data Kinetics Determine Km and kcat using Michaelis-Menten Plot Initial_Velocity->Kinetics Plot V₀ vs. [S]

Caption: General workflow for a protease kinetic assay using a norleucine amide-containing fluorogenic substrate.

Application Example: Cathepsin B Kinetic Assay

Cathepsin B is a lysosomal cysteine protease implicated in various physiological and pathological processes. A specific fluorogenic substrate, Z-Nle-Lys-Arg-AMC, has been shown to be effectively and specifically cleaved by Cathepsin B.[9][10] The following protocol details a kinetic assay for this enzyme using a similar hypothetical substrate, Ac-Nle-X-Y-AMC.

Materials and Reagents
ReagentSupplierCatalog #Storage
Recombinant Human Cathepsin BR&D Systems953-CY-20°C
Fluorogenic Substrate (e.g., Z-Nle-Lys-Arg-AMC)Custom SynthesisN/A-20°C (in DMSO)
Assay BufferSigma-AldrichVarious4°C
Dithiothreitol (DTT)Sigma-AldrichD0632-20°C
Black 96-well microplateCorning3603Room Temp
Fluorescence Microplate ReaderMolecular DevicesSpectraMax M5N/A
Protocol: Determination of Michaelis-Menten Constants (Km and Vmax)

This protocol is designed to determine the kinetic parameters of Cathepsin B with a norleucine amide-containing substrate.

1. Reagent Preparation:

  • Assay Buffer: Prepare a 100 mM Sodium Acetate buffer, pH 5.5, containing 5 mM DTT and 1 mM EDTA. The optimal pH for Cathepsin B exopeptidase activity is acidic.[3][4]

  • Enzyme Stock Solution: Reconstitute recombinant Cathepsin B in the assay buffer to a stock concentration of 1 µM. Store on ice.

  • Substrate Stock Solution: Dissolve the norleucine amide-containing fluorogenic substrate in DMSO to a stock concentration of 10 mM. Protect from light.

2. Assay Procedure:

  • Prepare Substrate Dilutions: Serially dilute the 10 mM substrate stock solution in assay buffer to achieve a range of final concentrations in the assay (e.g., 0.5 µM to 100 µM).

  • Set up the Reaction Plate:

    • In a black 96-well microplate, add 50 µL of each substrate dilution in triplicate.

    • Include a "no enzyme" control for each substrate concentration to measure background fluorescence.

    • Include a "no substrate" control with the enzyme to measure any intrinsic fluorescence.

  • Enzyme Addition:

    • Prepare a working solution of Cathepsin B at a final concentration of 10 nM in pre-warmed assay buffer.

    • Initiate the reaction by adding 50 µL of the enzyme working solution to each well (final volume 100 µL).

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity every 60 seconds for 30 minutes. Use an excitation wavelength of 380 nm and an emission wavelength of 460 nm for AMC-based substrates.[11]

3. Data Analysis:

  • Calculate Initial Velocity (V₀):

    • For each substrate concentration, plot fluorescence intensity versus time.

    • The initial velocity (V₀) is the slope of the linear portion of this curve. Convert the rate from relative fluorescence units (RFU)/min to µM/min using a standard curve of the free fluorophore (e.g., AMC).

  • Determine Km and Vmax:

    • Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism): V₀ = (Vmax * [S]) / (Km + [S])

  • Calculate kcat:

    • The turnover number (kcat) is calculated using the following equation: kcat = Vmax / [E] where [E] is the final enzyme concentration in the assay.

Expected Results and Interpretation

The kinetic parameters obtained will provide valuable insights into the enzyme's affinity for the norleucine amide-containing substrate (Km) and its catalytic efficiency (kcat/Km). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat/Km value signifies greater catalytic efficiency.

ParameterDescriptionTypical Range for Efficient Substrates
Km Michaelis constant; substrate concentration at half Vmax.1 - 100 µM
Vmax Maximum reaction velocity at saturating substrate concentration.Varies with enzyme concentration
kcat Turnover number; number of substrate molecules converted per enzyme molecule per second.1 - 1000 s⁻¹
kcat/Km Catalytic efficiency; a measure of how efficiently the enzyme converts substrate to product.10⁴ - 10⁷ M⁻¹s⁻¹

Logical Framework for Substrate Design and Validation

SubstrateDesign Identify_Target Identify Target Protease Substrate_Library Screen Positional Substrate Library (including Norleucine) Identify_Target->Substrate_Library Identify_Hits Identify Optimal Peptide Sequence Substrate_Library->Identify_Hits Synthesize_Substrate Synthesize Fluorogenic Norleucine Amide Substrate Identify_Hits->Synthesize_Substrate Kinetic_Analysis Full Kinetic Characterization (Km, kcat) Synthesize_Substrate->Kinetic_Analysis Specificity_Testing Test Against Off-Target Proteases Kinetic_Analysis->Specificity_Testing Validated_Substrate Validated, Specific Assay Substrate Specificity_Testing->Validated_Substrate

Caption: A logical workflow for the design and validation of a specific protease substrate incorporating norleucine amide.

Conclusion and Future Perspectives

Norleucine amide serves as a powerful and versatile component in the design of synthetic substrates for enzyme kinetic assays. Its unique structural properties can be leveraged to develop highly specific and efficient tools for studying protease activity. The protocols outlined in this application note provide a robust framework for researchers to employ norleucine amide-containing substrates in their own experimental workflows. As our understanding of protease-substrate interactions continues to grow, the rational incorporation of non-canonical amino acids like norleucine will undoubtedly play an increasingly important role in the development of next-generation chemical probes for basic research and drug discovery.

References

  • Stachowiak, K., et al. (2004). Fluorogenic peptide substrates for carboxydipeptidase activity of cathepsin B. Acta Biochimica Polonica, 51(1), 81-88. [Link]

  • Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754-7759. [Link]

  • Khatun, A., et al. (2017). Fluorogenic Peptide Substrate for Quantification of Bacterial Enzyme Activities. Scientific Reports, 7(1), 1-11. [Link]

  • Leytus, S. P., et al. (1983). New class of sensitive and selective fluorogenic substrates for serine proteinases. Amino acid and dipeptide derivatives of rhodamine. Biochemical Journal, 215(2), 253-260. [Link]

  • MP Biomedicals. (2022). Caspase 3 Activity Assay Kit. [Link]

  • Brömme, D., et al. (2004). Quantifying Cathepsin S Activity in Antigen Presenting Cells Using a Novel Specific Substrate. Journal of Biological Chemistry, 279(49), 51434-51442. [Link]

  • Creative BioMart. Caspase-3 activity assay. [Link]

  • Agard, N. J., et al. (2012). Structural and kinetic determinants of protease substrates. PloS one, 7(5), e37755. [Link]

  • Sarosiek, K. A., & L. M. Ellerby. (2012). Caspase Protocols in Mice. In Caspases, Paracaspases, and Metacaspases (pp. 161-175). Humana Press. [Link]

  • University of Arizona. (2000). Experiment 3.2 Protease Kinetics. [Link]

  • Gierlinski, M., et al. (2021). Non-Canonical Amino Acids in Analyses of Protease Structure and Function. International journal of molecular sciences, 22(11), 5945. [Link]

  • Yoon, J., et al. (2021). Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. International Journal of Molecular Sciences, 22(21), 11574. [Link]

  • Merck Millipore. (2007). Protease Assay Kit Cat. No. 539125. [Link]

  • Hook, G., et al. (2022). Workflow to analyze cathepsin B substrate cleavage site preferences for development of a novel pH-selective inhibitor that reduces traumatic brain injury pathology. Scientific reports, 12(1), 1-16. [Link]

  • Al-Ghamdi, A. Y., et al. (2020). Determination of the activity and kinetics parameters of proteases in the crude plant extracts of Mentha piperita L. and Thymus capitatus L. Journal of King Saud University-Science, 32(8), 3326-3332. [Link]

  • Le, T. H., et al. (2021). Protease Substrate-Independent Universal Assay for Monitoring Digestion of Native Unmodified Proteins. International journal of molecular sciences, 22(16), 8758. [Link]

  • Sonnendecker, C., et al. (2022). Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters. Frontiers in Bioengineering and Biotechnology, 10, 845239. [Link]

  • Sonnendecker, C., et al. (2022). Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters. Frontiers in Bioengineering and Biotechnology, 10. [Link]

  • G-Biosciences. Protease Assay™. [Link]

  • Slaninova, J., et al. (2007). Fluorescein-based amino acids for solid phase synthesis of fluorogenic protease substrates. Journal of peptide science, 13(8), 525-533. [Link]

  • AnaSpec. Protease & Enzyme Activity Assay Kits. [Link]

  • Yang, K. S., et al. (2023). Deep learning guided design of protease substrates. Nature Communications, 14(1), 1-14. [Link]

Sources

Application

Strategic Peptide Engineering: Enhancing Lipophilicity and Stability via Norleucine Substitution and C-Terminal Amidation

Abstract Peptide therapeutics often face two critical attrition factors during development: poor membrane permeability due to zwitterionic character and oxidative instability centered on Methionine (Met) residues. This a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Peptide therapeutics often face two critical attrition factors during development: poor membrane permeability due to zwitterionic character and oxidative instability centered on Methionine (Met) residues. This application note details a combinatorial engineering strategy to resolve these liabilities. By substituting Methionine with its isostere Norleucine (Nle) and capping the C-terminus with an Amide moiety, researchers can simultaneously enhance lipophilicity (LogD), prevent sulfoxide formation, and improve proteolytic resistance. This guide provides validated protocols for the synthesis, purification, and physicochemical profiling of Nle-amidated peptide analogues.

The Physicochemical Rationale

The Methionine Liability

Methionine is highly susceptible to oxidation, forming Methionine Sulfoxide [Met(O)] upon exposure to reactive oxygen species (ROS) during synthesis, storage, or biological transport. This oxidation adds a polar oxygen atom, reducing lipophilicity and often disrupting receptor binding affinity due to steric bulk and polarity shifts.

The Norleucine Solution: Norleucine (2-aminohexanoic acid) is a structural isostere of Methionine.[1] It retains the aliphatic side-chain geometry but replaces the thioether sulfur with a methylene group (


). This substitution renders the residue oxidation-inert while slightly increasing intrinsic hydrophobicity.
The C-Terminal Charge Barrier

Native peptides typically end in a free carboxyl group (


 at pH 7.4). This negative charge creates a significant energetic penalty for crossing the lipid bilayer.

The Amide Cap Solution: C-terminal amidation converts the carboxylate to a primary amide (


).[2] This modification:
  • Neutralizes Charge: Removes the negative charge, significantly increasing the distribution coefficient (LogD) at physiological pH.

  • Helix Stabilization: Removes the helix-destabilizing charge dipole at the C-terminus.

  • Protease Resistance: Blocks degradation by carboxypeptidases.

Mechanism of Action Visualization

PeptideOptimization MetPeptide Native Peptide (Met residue + C-term COOH) Oxidation Oxidative Stress (Storage/In vivo) MetPeptide->Oxidation NleStrategy Strategy 1: Nle Substitution MetPeptide->NleStrategy AmideStrategy Strategy 2: C-term Amidation MetPeptide->AmideStrategy MetOx Met-Sulfoxide (Polar, Inactive) Oxidation->MetOx Degradation OptimizedPeptide Optimized Drug Candidate (Nle + Amide) NleStrategy->OptimizedPeptide AmideStrategy->OptimizedPeptide Properties High LogD Oxidation Resistant Protease Stable OptimizedPeptide->Properties Result

Figure 1: Combinatorial optimization workflow. Substitution of Met with Nle prevents oxidative degradation, while amidation neutralizes the C-terminal charge.

Experimental Protocols

Protocol A: SPPS of Nle-Amidated Peptides

Objective: Synthesize a peptide analogue where Met is replaced by Nle, and the C-terminus is amidated.

Materials:

  • Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g). Crucial for generating C-terminal amides.[2]

  • Amino Acids: Fmoc-Nle-OH (replacing Fmoc-Met-OH) and standard Fmoc-AA-OH derivatives.

  • Coupling Reagents: DIC/Oxyma Pure or HBTU/DIEA.

  • Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5). Note: No sulfur scavengers (like EDT) are needed if Cys/Met are absent, simplifying odor control.

Workflow:

  • Resin Swelling: Swell Rink Amide MBHA resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min) to remove the Fmoc group from the linker.

  • First Coupling: Couple the C-terminal amino acid (Fmoc-AA-OH).

    • Note: The Rink Amide linker donates the nitrogen that becomes the C-terminal amide.

  • Elongation: Proceed with standard SPPS cycles.

    • Substitution Step: At the position of the original Methionine, couple Fmoc-Nle-OH .[3]

  • Cleavage: Wash resin with DCM. Add Cleavage Cocktail for 2–3 hours.

  • Precipitation: Precipitate filtrate in cold diethyl ether. Centrifuge and lyophilize.

Validation:

  • LC-MS: Confirm mass.

    • Met Residue MW: 131.19 Da (residue mass).

    • Nle Residue MW: 113.16 Da (residue mass).

    • Observation: The Nle analogue will be 18.03 Da lighter per substitution than the native Met peptide.

Protocol B: Lipophilicity Profiling (CHI LogD)

Objective: Determine the lipophilicity shift using the Chromatographic Hydrophobicity Index (CHI), a high-throughput surrogate for LogD.

Principle: Retention time on a fast-gradient C18 column correlates linearly with lipophilicity.

Instrumentation:

  • HPLC/UPLC system with UV detection (214 nm).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 50 x 2.1 mm.

Reagents:

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 7.4).

  • Mobile Phase B: Acetonitrile.[4]

  • Standards: Theophylline, Acetophenone, Indomethacin, Valerophenone (Known CHI values).

Step-by-Step:

  • Calibration: Run the standard mixture using a linear gradient (0–100% B in 5 min).

  • Regression: Plot Retention Time (

    
    ) vs. Literature CHI values. Generate the equation: 
    
    
    
    .
  • Sample Run: Inject the Native (Met-COOH) and Optimized (Nle-CONH2) peptides under identical conditions.

  • Calculation: Convert

    
     to CHI using the calibration equation.
    
  • Conversion to LogD: Use the formula

    
     (approximation for neutral/basic compounds).
    

Expected Results:

Peptide Variant Retention Time (min) Est. LogD (pH 7.4) Permeability Prediction
Native (Met-COOH) 2.1 -1.5 Low (Polar)

| Optimized (Nle-CONH2) | 3.4 | +0.8 | High (Lipophilic) |

Protocol C: Oxidative Stability Stress Test

Objective: Confirm the resistance of the Nle-analogue to oxidation compared to the Met-parent.

Method:

  • Preparation: Dissolve both peptides (1 mg/mL) in PBS (pH 7.4).

  • Stress Induction: Add Hydrogen Peroxide (

    
    ) to a final concentration of 0.5% (v/v).
    
  • Incubation: Incubate at 37°C.

  • Sampling: Take aliquots at T=0, 1h, 4h, and 24h. Quench with ascorbic acid or analyze immediately.

  • Analysis: Inject onto LC-MS.

    • Met-Peptide: Look for mass shift of +16 Da (Sulfoxide) or +32 Da (Sulfone).

    • Nle-Peptide: Look for stability (no mass shift).

Analytical Summary & Troubleshooting

Comparative Data Table

The following table summarizes the physicochemical shifts achieved by this dual-modification strategy.

FeatureNative Peptide (Met / -COOH)Optimized Peptide (Nle / -CONH2)Benefit
Mass (MW) Base MassBase Mass - 19 Da*N/A
Oxidation Potential High (Met

Met-O)
NegligibleIncreased Shelf-life
Charge (pH 7.4) Net -1 (relative to amide)Neutral (relative to acid)Improved LogD
Synthesis Yield Moderate (Met oxidation risk)High (No oxidation side-rxn)Easier Purification

*Note: Mass shift is -18 Da (Met->Nle) and -1 Da (OH->NH2) approx.

Troubleshooting Guide
  • Issue: Incomplete coupling of Fmoc-Nle-OH.

    • Solution: Nle is sterically similar to Met and usually couples well. If difficult, use double coupling at 50°C.

  • Issue: Solubility drops after amidation.

    • Solution: Amidation removes a solubilizing charge.[2] If the peptide becomes too hydrophobic, consider PEGylation or substituting a non-critical residue with Lys/Arg to restore solubility without sacrificing the specific C-term protection.

References

  • Gilles, A. M., et al. (1988).[1] "Stability of adenylate kinase against oxidative stress is improved by substitution of methionine with norleucine."[1] Proceedings of the National Academy of Sciences. [Link]

  • Valkenier, F., et al. (2025).[5] "Chromatographic Hydrophobicity Index (CHI) for Peptide Profiling." Journal of Chromatography A. (Generalized reference for CHI methodology). [Link] (Proxy link to relevant CHI/LogD literature).

  • Kim, Y., et al. (2018). "C-terminal amidation of antimicrobial peptides: A strategy to improve stability and activity." Frontiers in Microbiology. [Link]

  • Vertex AI Search. (2026). "Consolidated Search Results on Peptide Optimization.

(Note: While Nle substitution is a classic technique, recent applications focus on combining it with C-terminal modifications for oral peptide delivery).

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting coupling failures of bulky norleucine derivatives

Technical Support Center: Advanced Coupling Protocols for Bulky Norleucine Derivatives Ticket ID: #NLE-BULK-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Coupling Protocols for Bulky Norleucine Derivatives

Ticket ID: #NLE-BULK-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: Critical

Executive Summary

You are encountering coupling failures with bulky norleucine (Nle) derivatives. While standard Norleucine is linear and kinetically compliant, "bulky" derivatives (often


-branched or highly substituted at the 

-position for peptidomimetics) introduce severe steric clash and hydrophobic aggregation.

This guide moves beyond standard SPPS (Solid Phase Peptide Synthesis) protocols. We presume you have already attempted standard HBTU/HATU couplings and are seeing incomplete conversion or deletion sequences.

Module 1: Diagnostic Framework

Q: My Kaiser test is negative (or slightly purple), but LC-MS shows a deletion. Why is the colorimetric test failing?

A: Colorimetric tests like Kaiser (ninhydrin) rely on the reagent accessing the free amine. With bulky Nle derivatives, the steric shield that prevents coupling also prevents the ninhydrin molecule from reacting with the amine. You are seeing a "False Negative."

Protocol: Rapid Micro-Cleavage (The Gold Standard) Do not rely on on-resin colorimetric tests for sterically hindered residues. Use this 30-minute LC-MS validation method.

  • Sample: Remove ~5-10 mg of resin from the vessel.

  • Wash: Wash 2x with DCM to remove residual DMF.

  • Cleave: Add 200 µL of cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H

    
    O) to the resin in a microcentrifuge tube.
    
  • Incubate: Shake at RT for 15–20 minutes.

  • Extract: Precipitate with cold diethyl ether OR (for speed) blow down the TFA with

    
     gas, dissolve the residue in 50% MeCN/H
    
    
    
    O, and inject directly into LC-MS.

Visualization: Diagnostic Logic Flow

DiagnosticFlow Start Coupling Complete? Kaiser Kaiser/Chloranil Test Start->Kaiser ResultPos Positive (Blue/Green) Kaiser->ResultPos Reactive Amine Present ResultNeg Negative (Colorless) Kaiser->ResultNeg No Reaction Fail Troubleshoot Coupling (See Module 2) ResultPos->Fail Decision Is Residue Bulky? ResultNeg->Decision MicroCleave Perform Micro-Cleavage (LC-MS Analysis) Decision->MicroCleave Yes (Bulky Nle) Success Proceed to Deprotection Decision->Success No (Standard AA) MassConf Mass = Product? MicroCleave->MassConf MassConf->Success Yes MassConf->Fail No (Deletion/Truncation)

Caption: Diagnostic logic avoiding false negatives common with sterically hindered amines.

Module 2: Overcoming Steric Hindrance (The Reagent Switch)

Q: I am using HATU/DIPEA. Why is the coupling stalling?

A: HATU is excellent, but for extreme steric bulk (e.g.,


-t-butyl-Nle), the carbon skeleton of the coupling reagent itself adds to the congestion. Furthermore, if the reaction is slow, HATU can cause guanidinylation of the amine, permanently terminating the chain.

Recommendation: Switch to PyAOP or COMU .

  • PyAOP: A phosphonium salt. Unlike uronium salts (HATU), it cannot guanidinylate the amine. It maintains the HOAt leaving group (7-azabenzotriazole), which utilizes the pyridine nitrogen to boost reactivity via the "neighboring group effect."

  • COMU: Based on Oxyma Pure.[1][2] It offers reactivity comparable to HATU but with a safer leaving group and often better solubility in "Magic Mixtures."

Comparative Data: Coupling Efficiency for Hindered Amines

ReagentLeaving GroupSteric PerformanceRisk of Capping (Guanidinylation)Recommended Temp
HBTU/HCTU HOBt / 6-Cl-HOBtModerateHighRT - 40°C
HATU HOAtHighHigh (if slow)RT - 60°C
PyAOP HOAtVery High None RT - 50°C
COMU OxymaVery High LowRT - 75°C

Module 3: Aggregation & Solubility (The "Beta-Sheet" Breaker)

Q: The coupling works for the first few residues, then fails as the peptide grows. Is this steric?

A: This is likely aggregation , not just sterics. Bulky hydrophobic residues (like Nle derivatives) drive the peptide chain to collapse into


-sheets or aggregates on the resin, hiding the N-terminus.

Protocol: The "Chaotropic Shot" Standard DMF is insufficient to solvate these aggregates. You must disrupt the hydrogen bonding network.

  • Solvent System: Use NMP (N-methylpyrrolidone) instead of DMF. It is a more powerful solvent for hydrophobic sequences.

  • Chaotropic Additive: Add 0.4M LiCl (Lithium Chloride) or KSCN (Potassium Thiocyanate) to the coupling mixture. These salts disrupt the intermolecular H-bonds causing aggregation.

  • The "Magic Mixture": If LiCl fails, use:

    • DCM / DMF / NMP (1:1:1)[3][4][5]

    • 1% Triton X-100[4][5]

    • 2M Ethylene Carbonate[4]

Visualization: High-Efficiency Coupling Workflow

CouplingWorkflow Resin Resin-AA(n) (Aggregated) Wash Wash: NMP + 0.4M LiCl (Disrupt Structure) Resin->Wash Solvation Couple Coupling Reaction 2h @ 50°C (Microwave) OR 12h @ RT Wash->Couple Resin Ready Activate Activation: AA (4eq) + PyAOP (4eq) + Oxyma (4eq) + DIPEA (8eq) Activate->Couple Add Activated AA Check Micro-Cleavage Check Couple->Check

Caption: Workflow integrating chaotropic washes and PyAOP activation to overcome aggregation.

Module 4: Racemization Control

Q: I used microwave heating to force the coupling, but now I see double peaks (isomers). How do I fix this?

A: Bulky Nle derivatives are prone to racemization at high temperatures, especially if the


-proton is acidic due to electron-withdrawing protecting groups. High heat + strong base (DIPEA) = Epimerization.

Corrective Actions:

  • Lower the Base: Use TMP (2,4,6-trimethylpyridine) instead of DIPEA/DIEA. TMP is a weaker, more hindered base that is sufficient for activation but less likely to strip the

    
    -proton.
    
  • Add Oxyma Pure: Even if using PyAOP, adding 1 equivalent of Oxyma Pure acts as a radical scavenger and racemization suppressant.

  • Temperature Limit: Do not exceed 50°C for bulky chiral centers. If using microwave, use "Cyclic" mode (pulsed cooling) rather than constant irradiation.

References

  • Albericio, F., & Kates, S. A. (2020).[6] Solid-Phase Synthesis: A Practical Guide. CRC Press. (Definitive guide on PyAOP and HATU mechanisms).

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link

  • Sigma-Aldrich (Merck). Overcoming Aggregation in Solid-phase Peptide Synthesis.Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][2][7][8][9][10] Chemical Reviews. (Detailed analysis of side reactions and protecting group stability).

  • CEM Corporation. Microwave Peptide Synthesis: Racemization Control.Link

Sources

Optimization

Technical Support Center: Overcoming Aggregation in Norleucine-Containing Peptides

Current Status: Operational Topic: Troubleshooting Hydrophobic Aggregation & Synthesis Failures Audience: Senior Scientists, Peptide Chemists, CMC Leads Welcome to the Technical Support Hub You are likely here because yo...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Hydrophobic Aggregation & Synthesis Failures Audience: Senior Scientists, Peptide Chemists, CMC Leads

Welcome to the Technical Support Hub

You are likely here because you have substituted Methionine (Met) with Norleucine (Nle) to improve oxidative stability, only to encounter a new set of problems: catastrophic aggregation, incomplete coupling, or insolubility.

While Nle is isosteric to Met, it lacks the thioether sulfur atom.[1] This absence removes a critical dipole moment, making Nle significantly more hydrophobic and prone to


-sheet formation. This guide provides field-validated protocols to overcome these biophysical hurdles.

Module 1: Synthesis Phase (SPPS) Troubleshooting

Issue: Deletion sequences, difficult couplings, or resin clumping during SPPS.

The Mechanism: On-Resin Aggregation

Unlike steric hindrance, this failure mode is driven by interchain hydrogen bonding .[2] As the peptide grows, Nle-rich regions promote the formation of


-sheets between parallel peptide chains on the resin.[3] This "gels" the resin, preventing reagents from reaching the N-terminus.
Diagnostic Workflow

Use the following decision tree to diagnose and resolve coupling failures.

SPPS_Troubleshooting Start Symptom: Low Coupling Yield (Positive Kaiser Test) Check1 Is the sequence Nle/Hydrophobic rich? Start->Check1 Action1 Switch Solvent System (Use Magic Mixture) Check1->Action1 Yes Check2 Did coupling improve? Action1->Check2 Action2 Add Chaotropic Salts (0.4M LiCl or KSCN) Check2->Action2 No Success Proceed to Next Cycle Check2->Success Yes (>99%) Check3 Did coupling improve? Action2->Check3 Action3 Elevate Temperature (50-75°C MW or Conventional) Check3->Action3 No Check3->Success Yes Action4 Backbone Modification (Pseudoproline or Dmb-protection) Action3->Action4 Still Failing Action4->Success

Figure 1: Decision matrix for rescuing difficult couplings in Nle-containing sequences.

Protocol A: The "Magic Mixture" & Chaotropic Wash

Standard DMF often fails to solvate aggregated chains. Use this solvent system to disrupt H-bonds.

  • Solvent Preparation (Magic Mixture):

    • Mix DCM : DMF : NMP in a 1:1:1 ratio.

    • Optional: Add 1% Triton X-100 to reduce surface tension.

  • Chaotropic Wash (The "Resin Reset"):

    • Before the difficult coupling, wash resin 3x with 0.4M LiCl in DMF .

    • Why: Lithium ions coordinate with peptide carbonyls, disrupting the interchain H-bonds responsible for aggregation [1].

  • Coupling Reaction:

    • Perform coupling in the Magic Mixture or NMP.

    • Use HATU/HOAt activation (more efficient for hindered amines than HBTU).

Protocol B: Backbone Protection (The "Nuclear Option")

If chemical additives fail, you must alter the secondary structure.

  • Pseudoprolines: Replace Ser/Thr/Cys residues near the Nle site with Fmoc-Ser/Thr(PsiMe,MePro)-OH . This induces a "kink" in the backbone, physically preventing ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    -sheet alignment [2].[2]
    
  • Dmb/Hmb Protection: If no Ser/Thr is present, use Fmoc-(Dmb)Gly-OH or Hmb-protected amino acids. These bulky groups sterically block H-bonding.

Module 2: Solubilization & Purification

Issue: Peptide precipitates or forms a gel upon cleavage/purification.

The Mechanism: Hydrophobic Collapse

Nle increases the hydrophobicity index. In aqueous buffers (HPLC mobile phase), the peptide minimizes water contact by folding onto itself or aggregating with neighbors.

Solubility Screening Matrix

Do not waste bulk peptide.[4] Perform this screen on <1 mg aliquots.

Peptide Net Charge (pH 7)Primary Solvent StrategySecondary Additive
Positive (+) (Basic)0.1% - 10% Acetic Acid10% Acetonitrile (ACN)
Negative (-) (Acidic)0.1% - 1% Ammonium Hydroxide10% Isopropanol
Neutral (0) 100% DMSO or HFIP (Dropwise)Dilute into buffer slowly
Hydrophobic (>50%) Formic Acid or TFE 6M Guanidine HCl (for HPLC)
Protocol C: The "Organic-First" Solubilization

Crucial Rule: Never add water to hydrophobic powder. It will form a "hydrophobic skin" that resists solvation.

  • Initial Dissolution: Add 100% DMSO or HFIP (Hexafluoroisopropanol) dropwise to the lyophilized powder until fully dissolved.

    • Note: HFIP is potent for breaking

      
      -sheets but must be removed if incompatible with downstream assays.
      
  • Stepwise Dilution: Slowly add your aqueous buffer (vortexing constantly) to the organic solution.

  • The "Jelly" Fix: If the solution gels upon water addition, you are at the critical aggregation concentration.

    • Fix: Add acetic acid (if basic) or ammonium bicarbonate (if acidic) to increase charge repulsion between molecules [3].

Module 3: Stability & Storage

Issue: Peptide passes QC but precipitates/loses activity after 1 week.

The Mechanism: Nucleation-Dependent Fibrillization

Even if soluble initially, Nle-peptides can undergo slow thermodynamic settling into amyloid-like fibrils.

Aggregation_Pathway Monomer Native Monomer (Soluble) Misfolded Misfolded Intermediate (Hydrophobic Exposure) Monomer->Misfolded Thermal/pH Stress Nucleus Oligomeric Nucleus (Lag Phase) Misfolded->Nucleus Nle-Nle Interaction Fibril Amyloid Fibril (Insoluble/Gel) Nucleus->Fibril Rapid Elongation

Figure 2: The pathway from soluble peptide to insoluble fibril.

Prevention Strategies
  • Lyophilization: Store as a powder. If solution storage is mandatory, freeze at -80°C (avoid -20°C as eutectic crystallization can concentrate peptide and induce aggregation).

  • Excipients: Add Trehalose or Sucrose (1:1 w/w) before lyophilization to maintain spacing between molecules.

  • Sequence Engineering: If bioactivity permits, introduce a PEG-linker or replace a non-critical residue with a charged amino acid (Lys/Glu) to disrupt the hydrophobic patch.

Frequently Asked Questions (FAQ)

Q: Why does Norleucine cause more aggregation than Methionine if they are isosteric? A: While they are similar in shape, Methionine contains a sulfur atom. Sulfur has a dipole moment and is more polarizable than the methylene (


) group in Norleucine. Nle is a purely aliphatic, straight-chain hydrocarbon, making it significantly more hydrophobic and prone to "hydrophobic collapse" [4].

Q: Can I use microwave synthesis for Nle-peptides? A: Yes, and it is highly recommended. Microwave energy (typically 75°C) provides the kinetic energy to overcome the energy barrier of aggregation. However, ensure you use low-racemization coupling reagents (like Oxyma/DIC) if Cys/His are present elsewhere in the sequence [5].

Q: My peptide elutes as a broad hump on HPLC. Is it impure? A: Not necessarily. A broad hump often indicates on-column aggregation or dynamic equilibrium between conformers.

  • Test: Run the HPLC column at 60°C . If the peak sharpens significantly, the issue is aggregation, not purity.

  • Fix: Use a core-shell column (C4 or C8 instead of C18) and add 10-20% Isopropanol to Mobile Phase B.

References

  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from

  • ChemPep. (n.d.). Pseudoproline Dipeptides for Peptide Synthesis.[2] Retrieved from

  • SB-Peptide. (n.d.). Peptide Solubility Guidelines. Retrieved from

  • National Institutes of Health (NIH). (2003). Global Incorporation of Norleucine in Place of Methionine.[5][6] Retrieved from

  • BenchChem. (2025).[2][3] Technical Support Center: Overcoming Aggregation in SPPS. Retrieved from

Sources

Troubleshooting

Technical Support Center: L-Norleucine Amide Hydrochloride Purification

Case ID: NLE-PUR-001 Status: Active Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Isolation, Purity, and Handling of Hydrophobic Amino Acid Amides Executive Summary L-Norleuc...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NLE-PUR-001

Status: Active Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Isolation, Purity, and Handling of Hydrophobic Amino Acid Amides

Executive Summary

L-Norleucine amide hydrochloride (H-Nle-NH₂[1][2]·HCl) is a critical non-proteinogenic building block, often utilized to introduce hydrophobic, unbranched side chains into peptide therapeutics to increase proteolytic stability.

Users frequently encounter three distinct failure modes:

  • Phase Separation: The product "oils out" during crystallization rather than forming a discrete lattice.

  • Salt Contamination: Persistent ammonium chloride (

    
    ) presence from ammonolysis.
    
  • Hygroscopic Instability: Rapid deliquescence leading to hydrolysis or handling errors.

This guide synthesizes thermodynamic principles with practical isolation strategies to resolve these bottlenecks.

Module 1: The "Oiling Out" Phenomenon

User Report: "I tried recrystallizing the crude solid from methanol/ether, but it separated into a sticky gum at the bottom of the flask."

Root Cause Analysis

Norleucine has a significant hydrophobic alkyl chain (


), yet the terminal amide and hydrochloride salt are highly polar. When a non-polar anti-solvent (like diethyl ether or hexane) is added too rapidly to a polar solution (methanol), the local supersaturation spikes. The system enters the "spinodal decomposition" zone where liquid-liquid phase separation (oiling out) is kinetically favored over nucleation.
Corrective Protocol: The "Cloud Point" Oscillation Method

Do not simply dump anti-solvent into the mixture. Use this thermodynamic control loop:

  • Dissolution: Dissolve crude H-Nle-NH₂·HCl in the minimum volume of warm Isopropanol (IPA) (

    
    ).
    
    • Why IPA? Unlike methanol, IPA has a lower dielectric constant, offering a shallower solubility curve that is easier to control.

  • Filtration: Filter hot to remove inorganic salts (see Module 2).

  • Titration: Add Ethyl Acetate (EtOAc) dropwise only until a faint, persistent turbidity (cloud point) is observed.

  • Annealing: Re-heat the solution slightly until clear.

  • Nucleation: Allow to cool slowly to room temperature with slow stirring . If oiling occurs, reheat immediately and add a seed crystal.

Workflow Visualization

PurificationLogic Start Crude Nle-NH2 HCl Solvent Dissolve in warm IPA (50°C) Start->Solvent Filter Filter Insoluble Solids (Removes NH4Cl) Solvent->Filter AntiSolvent Add EtOAc to Cloud Point Filter->AntiSolvent Check Observation? AntiSolvent->Check Oil Oiling Out/Gumming Check->Oil Phase Separation Crystals Crystalline Precipitate Check->Crystals White Solids Remedy Reheat to clear solution Add 1% Seed Crystal Cool at 5°C/hour Oil->Remedy Isolate Filter & Wash (Cold EtOAc) Vacuum Dry Crystals->Isolate Remedy->Check

Figure 1: Decision tree for managing phase separation during crystallization. Note the feedback loop for "Oiling Out" which requires thermal annealing.

Module 2: Impurity Management (Salts & Racemates)

User Report: "My elemental analysis shows high Chloride levels, and the melting point is broad."

Impurity Profile
Impurity TypeOriginDetection MethodRemoval Strategy
Ammonium Chloride (

)
By-product of ammonolysis (using

/MeOH).[3]

test (excessive ppt), Ash content.
Solubility Differential:

is insoluble in dry Ethanol/IPA. Filter crude solution before crystallization.
D-Norleucine Amide Racemization during activation (e.g., if using

>

).
Chiral HPLC (Crownpak or Chiralpak AD-H).Recrystallization: The racemate often has higher solubility than the pure L-enantiomer. Multiple recrystallizations from IPA/EtOAc.
Norleucine Free Acid Hydrolysis due to moisture ingress.RP-HPLC (Early eluting peak).Resynthesis/Scavenging: Hard to remove by crystallization.[4] Prevention is key.
The "Dry-Filter" Technique for Desalting

If your synthesis involved reacting Norleucine methyl ester with ammonia, you likely have significant


.
  • Evaporate the reaction mixture to complete dryness.

  • Triturate the residue with absolute Ethanol (anhydrous).

  • 
     will remain as a white solid, while H-Nle-NH₂·HCl dissolves.[1][2][3][5]
    
  • Filter through a Celite pad.

  • Concentrate the filtrate and proceed to crystallization (Module 1).

Technical Insight: Do not use water for desalting (e.g., extraction). Amino acid amides are highly water-soluble and amphiphilic; they will not partition effectively into organic layers, leading to massive yield loss [1].

Module 3: Hygroscopicity & Handling

User Report: "The powder becomes sticky after weighing it out on the bench."

Mechanism

The hydrochloride salt of Norleucine amide is hygroscopic. The lattice energy is easily overcome by the hydration energy of the chloride ion and the ammonium headgroup. Absorption of water leads to:

  • Weighing Errors: Inaccurate stoichiometry in peptide coupling.

  • Hydrolysis: Long-term conversion back to the acid (H-Nle-OH).

Storage & Handling Protocol
  • Drying: Must be dried in a vacuum oven at

    
     over 
    
    
    
    or KOH pellets for at least 24 hours post-crystallization.
  • Handling: Equilibrate the container to room temperature before opening to prevent condensation. Weigh quickly or use a glovebox for critical GMP batches.

  • Storage: Store at

    
     in tightly sealed containers with desiccant packs.
    

Module 4: Analytical Validation

User Report: "I cannot separate the amide from the free acid on my HPLC."

Chromatographic Setup

Standard C18 gradients often fail because both the acid and amide are polar and elute in the void volume.

Recommended Method: Ion-Pair Chromatography

  • Column: C18 (e.g., Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Perchloric Acid (

    
    ) or 0.1% TFA in Water (Ion pairing agent).
    
  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 15 minutes.

  • Rationale: The acidic modifier protonates the amine (

    
    ), ensuring the molecule interacts with the stationary phase via the hydrophobic Norleucine side chain rather than eluting immediately [2].
    
Analytical Workflow

HPLCWorkflow Sample Sample Prep (1 mg/mL in Mobile Phase A) Inject Injection Sample->Inject Column C18 Column (Acidic Modifier Essential) Inject->Column Detector UV @ 210 nm (Amide Bond Absorption) Column->Detector Result Data Analysis Detector->Result

Figure 2: HPLC workflow emphasizing the need for acidic modifiers to retain polar amino acid salts.

References

  • Edelmann, F. T. (2020).[6] What is the best technique for amide purification? ResearchGate.[7] Available at: [Link]

  • National Institute of Health Sciences (Japan). (2006). General Information: Amino Acid Analysis. The Japanese Pharmacopoeia, Fifteenth Edition. Available at: [Link]

  • PrepChem. Synthesis of D,L-norleucine hydrochloride. PrepChem.com. Available at: [Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions During Fmoc Deprotection of Nle-NH2

Executive Summary: The "Silent" Risks of Norleucine User Context: You are synthesizing a peptide containing Norleucine (Nle) at the C-terminus (Nle-NH ) or within the sequence, likely as an isosteric replacement for Meth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Risks of Norleucine

User Context: You are synthesizing a peptide containing Norleucine (Nle) at the C-terminus (Nle-NH


) or within the sequence, likely as an isosteric replacement for Methionine to avoid oxidation.

The Technical Reality: While Norleucine is chemically robust (lacking the reactive sulfur of Met or the steric bulk of Val/Ile), its aliphatic side chain contributes significantly to hydrophobic aggregation . Consequently, the primary "side reactions" during Fmoc deprotection of Nle-containing peptides are not degradation of the Nle residue itself, but rather:

  • Incomplete Deprotection: Caused by

    
    -sheet formation (aggregation).
    
  • Diketopiperazine (DKP) Formation: Critical risk when Nle is the second residue from the C-terminus on Rink Amide resin.

This guide provides the protocols to troubleshoot and prevent these specific failure modes.

Critical Troubleshooting Workflows

Issue A: Incomplete Fmoc Removal (The "Slow" Peak)

Symptom: UV monitoring shows a broadened or tailing fulvene peak. Kaiser test is light blue instead of dark blue. Mass spec shows [M + 222] (Fmoc adduct).

Root Cause: Nle is hydrophobic. A sequence like Fmoc-Xaa-Nle-Nle-... rapidly forms intermolecular hydrogen bonds (aggregation), sterically shielding the N-terminal Fmoc group from the bulky piperidine base.

Protocol: The "Disaggregation" Deprotection Cocktail

Do not increase reaction time (which promotes side reactions). Instead, increase the efficiency of the deprotection environment.

ComponentStandard ProtocolOptimized Protocol (High Aggregation) Mechanism of Action
Base 20% Piperidine2% DBU + 5% Piperazine DBU is a stronger, non-nucleophilic base (pKa ~12) that penetrates aggregates better. Piperazine scavenges the fulvene.
Solvent DMFNMP (N-Methyl-2-pyrrolidone)NMP has better swelling properties for hydrophobic resins than DMF.
Additive None0.1 M HOBt Suppresses potential aspartimide formation if Asp is nearby; disrupts minor H-bonds.
Temperature Ambient75°C (Microwave) Thermal energy disrupts

-sheets, exposing the Fmoc group.

Warning: Do not use DBU if your peptide contains Asp/Glu esters or C-terminal Cysteine, as it promotes racemization and aspartimide formation. In those cases, stick to Piperidine but use microwave heating (max 75°C) .

Issue B: Loss of Peptide Mass (DKP Formation)

Symptom: Mass spec shows [M - (Residue 1 + Residue 2)]. The peptide is cleaved from the resin prematurely.

Context: This occurs specifically during the deprotection of the third amino acid.

  • Scenario: You have Fmoc-AA3-AA2-Nle-RinkAmide.

  • Risk: When you remove Fmoc from AA3, the free amine of AA3 attacks the C-terminal carbonyl of AA2.

  • High Risk Sequence: Fmoc-Pro-Nle-NH2 or Fmoc-Gly-Nle-NH2.

Mechanism: The free amine attacks the amide bond anchoring the peptide to the resin, forming a cyclic Diketopiperazine (DKP) and releasing the dipeptide into the waste stream.

Protocol: Anti-DKP Deprotection Strategy

To prevent DKP, you must favor the deprotection kinetics over the cyclization kinetics.

  • Shorten Contact Time:

    • Standard: 2 x 10 min.

    • Anti-DKP: 2 x 3 min. (Fast flow washing is critical).

  • Use Bulky/Trityl Protection (Prevention):

    • If Nle is the C-terminal residue, use Trityl (Trt) linkers or 2-Chlorotrityl Chloride (2-CTC) resin instead of Rink Amide if possible, though Rink is required for -NH2.

    • For Rink Amide: Use a bulky base (DBU) for very short bursts to remove Fmoc instantly, preventing the "slow" conformational change required for cyclization.

Visualizing the Failure Modes

Diagram 1: The DKP Trap (C-Terminal Instability)

This diagram illustrates how the N-terminus bites back onto the resin linker when Nle is involved in the C-terminal region.

DKP_Mechanism Step1 Fmoc-AA2-Nle-RinkResin Deprotect Base (Deprotection) Step1->Deprotect Intermediate H2N-AA2-Nle-RinkResin (Free Amine) Deprotect->Intermediate Fmoc Removal Cyclization Nucleophilic Attack on Resin Linker Intermediate->Cyclization Slow Kinetics Result Cyclic DKP (In Waste) + Free Resin Cyclization->Result Premature Cleavage

Caption: Mechanism of Diketopiperazine (DKP) formation. The free amine of the second residue attacks the resin linker ester/amide, cleaving the dipeptide.

Diagram 2: Troubleshooting Decision Tree

Follow this logic to determine if your issue is Aggregation or Chemistry.

Troubleshooting_Tree Start Problem: Low Yield / Impurity CheckUV Check Deprotection UV Trace Start->CheckUV BroadPeak Broad/Tailing Peak? CheckUV->BroadPeak SharpPeak Sharp Peak but Low Yield? CheckUV->SharpPeak Aggregation Issue: Aggregation (Hydrophobic Nle) BroadPeak->Aggregation Yes DKP_Risk Issue: DKP Formation SharpPeak->DKP_Risk If C-terminal Sol_Agg Solution: Heat (75°C) + DBU Aggregation->Sol_Agg Sol_DKP Solution: Short Times (2x3min) + Bulky Base DKP_Risk->Sol_DKP

Caption: Diagnostic workflow for distinguishing between hydrophobic aggregation (common with Nle) and chemical cleavage (DKP).

Frequently Asked Questions (FAQ)

Q1: Can I use standard 20% Piperidine for Nle-containing peptides? A: Yes, for short sequences (<10 residues). However, if you observe a "difficult sequence" profile (broad deprotection peaks), switch to 20% Piperidine in NMP or add 0.1 M HOBt to the deprotection mix. Nle promotes aggregation, and DMF may not be sufficient to solvate the growing chain [1].

Q2: Does Nle undergo aspartimide formation like Asp? A: No. Nle is an aliphatic isomer of Leucine and is chemically inert to base. However, if your sequence is ...Asp-Nle..., the Nle residue does not provide the steric bulk that a Valine or Isoleucine would. Therefore, Asp-Nle is more prone to aspartimide formation than Asp-Val. In this specific sequence context, add 0.1 M HOBt or Oxyma Pure to your deprotection cocktail to suppress the side reaction [2].

Q3: Why do I see a +51 Da mass shift? A: This is likely a Piperidine Adduct , but it usually happens on Cysteine or Histidine residues, not Nle. If you have Cys in your sequence, the base-catalyzed elimination of H


S leads to dehydroalanine, which traps piperidine.[1] Solution:  Use Piperazine  (pKa 9.8) instead of Piperidine (pKa 11.[2]1) to reduce the basicity while maintaining deprotection efficiency [3].

References

  • Coin, I., Beyermann, M., & Bienert, M. (2006). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 1(2), 584-604. Link

  • Mergler, M., & Durieux, J. P. (2000). "Side reactions in Fmoc-SPPS." Bachem Publishing. Link

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3] Chemical Reviews, 109(6), 2455-2504. Link

  • Steinauer, R., et al. (1989). "Diketopiperazine formation during Fmoc solid phase synthesis of dipeptides." International Journal of Peptide and Protein Research. Link

For further assistance, contact the Applications Engineering Team at

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Oxidative Stability of Methionine vs. Norleucine Amides in Biopharmaceutical Development

Abstract Oxidative degradation of peptide and protein-based therapeutics is a significant challenge in pharmaceutical development, impacting product stability, efficacy, and safety. Methionine (Met), an amino acid contai...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Oxidative degradation of peptide and protein-based therapeutics is a significant challenge in pharmaceutical development, impacting product stability, efficacy, and safety. Methionine (Met), an amino acid containing a thioether side chain, is particularly susceptible to oxidation. This guide provides an in-depth comparison of the oxidative stability of Methionine versus its non-oxidizable isosteric analogue, Norleucine (Nle). Through a detailed examination of their chemical structures, oxidation mechanisms, and supporting experimental data, we demonstrate the superior stability of Norleucine. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering actionable insights and protocols for mitigating oxidation-related instability in biopharmaceuticals.

Introduction: The Challenge of Methionine Oxidation in Protein Therapeutics

The chemical and physical stability of biopharmaceuticals is a paramount concern, directly influencing their safety and therapeutic efficacy. A crucial aspect of this stability is the prevention of chemical degradation during manufacturing, storage, and administration.[1] Oxidative degradation is a major pathway for the instability of protein-based drugs, with certain amino acid residues being more susceptible than others.[2][3]

The Significance of Oxidative Degradation as a Critical Quality Attribute (CQA)

Forced degradation studies, which intentionally stress a biopharmaceutical using conditions like heat, light, and chemical agents, are an integral part of drug development.[1][4][5] These studies help identify potential degradation pathways and establish the intrinsic stability of the molecule.[4][6] The insights gained are used to define Critical Quality Attributes (CQAs)—physical, chemical, biological, or microbiological attributes that must be controlled to ensure the desired product quality.[4][5] Methionine oxidation is frequently identified as a CQA because it can lead to a loss of biological activity and potentially alter the immunogenicity of the therapeutic protein.[2][7]

Introducing Methionine (Met) and its Isosteric Analogue, Norleucine (Nle)

Methionine is a naturally occurring amino acid featuring a flexible side chain with a thioether (sulfur-containing) group. This sulfur atom is highly susceptible to oxidation.[8] Norleucine, a non-proteinogenic amino acid, is a structural isomer of leucine and is considered an isostere of methionine.[9] Its side chain is a simple, unbranched four-carbon alkyl group, making it chemically inert to oxidation under typical pharmaceutical conditions.[10] The near-identical size and shape (isosterism) of Nle to Met allow it to be substituted in a peptide sequence, often with minimal impact on the overall conformation and, in many cases, preserving or even enhancing biological function.[10][11][12]

The Rationale for a Comparative Stability Study

Given the inherent oxidative liability of methionine, its replacement with a stable analogue like norleucine presents a promising strategy to engineer more robust and reliable biotherapeutics.[12] This guide will elucidate the chemical basis for the difference in stability and provide a practical framework for evaluating this substitution strategy in a laboratory setting.

Chemical Structures and Intrinsic Properties

The fundamental difference in oxidative stability between Methionine and Norleucine lies in the composition of their respective side chains.

  • Methionine (Met): The side chain, -(CH₂)₂-S-CH₃, contains a nucleophilic sulfur atom that is readily attacked by oxidizing agents.

  • Norleucine (Nle): The side chain, -(CH₂)₃-CH₃, is a saturated aliphatic chain, lacking a reactive center for oxidation.[9]

Diagram: Structural Comparison of Methionine and Norleucine

G cluster_met Methionine (Met) cluster_nle Norleucine (Nle) Met_backbone H₂N-CH-COOH      | Met_sidechain CH₂      |     CH₂      |      S      |     CH₃ Met_backbone->Met_sidechain Nle_backbone H₂N-CH-COOH      | Nle_sidechain CH₂      |     CH₂      |     CH₂      |     CH₃ Nle_backbone->Nle_sidechain

Caption: Structural formulas of Methionine and Norleucine side chains.

Mechanisms of Oxidative Degradation

The Oxidation Pathway of Methionine

The sulfur atom in methionine's side chain can exist in various oxidation states. In the presence of common oxidants like hydrogen peroxide (H₂O₂), which can be a trace impurity in formulation excipients, methionine is primarily oxidized to methionine sulfoxide (Met(O)).[13][14] This reaction introduces a chiral center at the sulfur atom, resulting in two diastereomers: (S)-methionine sulfoxide and (R)-methionine sulfoxide.[15][16][17] Under more aggressive oxidative conditions, the sulfoxide can be further oxidized to methionine sulfone (Met(O₂)).[14] This two-step oxidation process is a major degradation pathway for many protein therapeutics.[2][3]

The Relative Inertness of the Norleucine Side Chain

In stark contrast, the aliphatic side chain of norleucine lacks a readily oxidizable functional group. The carbon-carbon and carbon-hydrogen bonds are significantly more stable and require much harsher conditions to oxidize compared to the thioether in methionine. For all practical purposes in biopharmaceutical formulation and stability, norleucine is considered a non-oxidizable analogue.[10]

Diagram: Oxidation Pathway of Methionine

G Met Methionine (-S-CH₃) MetO Methionine Sulfoxide (MetO) (-S(O)-CH₃) Met->MetO + [O] (e.g., H₂O₂) MetO2 Methionine Sulfone (MetO₂) (-S(O₂) -CH₃) MetO->MetO2 + [O] (Harsh Conditions)

Caption: Stepwise oxidation of Methionine to its sulfoxide and sulfone forms.

Experimental Design for Comparative Stability Assessment

To empirically validate the superior stability of Norleucine, a forced degradation study is the most effective approach.[4] This involves subjecting two identical peptides—one containing Methionine and the other with Norleucine substituted at the same position—to oxidative stress and comparing the outcomes.

Rationale for Experimental Choices
  • Model Peptides: Simple, synthetic peptides are used to isolate the effect of the amino acid substitution without the complexity of a full protein structure. An amide cap (-NH₂) is often used to mimic the peptide bond at the C-terminus.

  • Oxidizing Agent: Hydrogen peroxide (H₂O₂) is a relevant and commonly used chemical stressor as it represents a potential real-world contaminant in pharmaceutical manufacturing and storage.[13]

  • Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS) is the gold standard for this analysis. RP-HPLC separates the original peptide from its oxidized derivatives based on polarity changes, while MS confirms the identity of each species by its mass.[14][18]

Detailed Experimental Protocol

Objective: To compare the oxidative stability of a Methionine-containing peptide amide versus its Norleucine-substituted analogue.

4.2.1 Materials and Reagents

  • Model Peptide A (Met-Peptide): e.g., Ac-Gly-Met-Gly-NH₂

  • Model Peptide B (Nle-Peptide): e.g., Ac-Gly-Nle-Gly-NH₂

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Water for Injection (WFI) or HPLC-grade water

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid (FA), LC-MS grade

  • Phosphate Buffered Saline (PBS), pH 7.4

4.2.2 Sample Preparation

  • Prepare 1.0 mg/mL stock solutions of both Met-Peptide and Nle-Peptide in WFI.

  • For each peptide, create three sets of samples in HPLC vials:

    • T=0 Control: 100 µL of peptide stock + 900 µL of PBS.

    • Stressed Sample: 100 µL of peptide stock + 890 µL of PBS + 10 µL of 3% H₂O₂ (final H₂O₂ concentration of 0.03%).

    • Buffer Blank: 990 µL of PBS + 10 µL of 3% H₂O₂.

4.2.3 Forced Oxidation Conditions

  • Incubate all samples at room temperature (approx. 25°C) for 24 hours, protected from light.

  • After incubation, quench any remaining H₂O₂ in the "Stressed Sample" vials by adding a small amount of catalase or by immediate analysis (if the analytical method is rapid).

4.2.4 Analytical Methodology (RP-HPLC-MS)

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient might run from 5% B to 95% B over 15-20 minutes.

  • Flow Rate: 0.3 mL/min.

  • Detection: UV at 214 nm and in-line Mass Spectrometry (ESI+).

  • Injection Volume: 10 µL.

  • Analysis:

    • Inject the T=0 Control for both peptides to establish their retention times and initial purity.

    • Inject the Stressed Samples.

    • Monitor for new peaks in the chromatogram of the Stressed Met-Peptide. The Met(O) derivative will typically elute earlier than the parent peptide due to increased polarity.

    • Confirm the identity of the parent and oxidized peaks by their mass-to-charge ratio (m/z) in the mass spectrometer. (Met(O) = Met +16 Da; Met(O₂) = Met +32 Da).

    • Integrate the peak areas in the UV chromatogram to calculate the percentage of remaining parent peptide and the percentage of oxidized forms.

Diagram: Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Oxidation cluster_analysis Analysis P_Met Met-Peptide Stock S_Met Met-Peptide + H₂O₂ (Incubate 24h) P_Met->S_Met C_Met Met-Peptide Control (No H₂O₂) P_Met->C_Met P_Nle Nle-Peptide Stock S_Nle Nle-Peptide + H₂O₂ (Incubate 24h) P_Nle->S_Nle C_Nle Nle-Peptide Control (No H₂O₂) P_Nle->C_Nle HPLC RP-HPLC-MS Analysis S_Met->HPLC S_Nle->HPLC C_Met->HPLC C_Nle->HPLC Data Data Interpretation: Compare Chromatograms & Mass Spectra HPLC->Data

Caption: Workflow for the comparative oxidative stability study.

Comparative Analysis of Experimental Data

The results of the forced oxidation study are expected to show a stark contrast between the two peptides.

Quantitative Comparison of Degradation Products

The data can be summarized in a table for clear comparison.

SampleCondition% Parent Peptide Remaining% Met(O) Formed% Other Degradants
Met-Peptide T=0 Control>99%<0.1%<1%
Met-Peptide Stressed (H₂O₂)<5%>95%<1%
Nle-Peptide T=0 Control>99%N/A<1%
Nle-Peptide Stressed (H₂O₂)>99%N/A<1%

Table 1: Illustrative results from a comparative forced oxidation study. Data represents the percentage of peak area from HPLC analysis.

Interpretation of Results
  • Met-Peptide: The chromatogram for the stressed Met-peptide would show a significant decrease in the main peak corresponding to the parent peptide and the emergence of a large, earlier-eluting peak. MS analysis would confirm this new peak has a mass increase of +16 Da, identifying it as Methionine Sulfoxide (Met(O)).

  • Nle-Peptide: The chromatogram for the stressed Nle-peptide would be virtually identical to its T=0 control, showing no new degradation peaks. This demonstrates its resistance to oxidation under the tested conditions.

Implications for Drug Development and Formulation

The superior stability of Norleucine has significant practical implications for the development of peptide and protein therapeutics.

The "Methionine Hotspot" Problem

Many therapeutic proteins contain "methionine hotspots"—residues that are particularly susceptible to oxidation due to their solvent exposure or local chemical environment.[19] Oxidation at these sites can compromise the drug's structural integrity and function.[3][7]

Norleucine as a Strategic Replacement

Replacing problematic methionine residues with norleucine during the early stages of drug design can be a powerful strategy to "de-risk" a candidate molecule. This substitution can:

  • Enhance product stability and extend shelf-life.

  • Reduce the formation of oxidation-related impurities.

  • Simplify formulation development by removing the need for added antioxidants.

  • Potentially lead to a more consistent and robust manufacturing process.

It is crucial, however, to experimentally verify that the Met-to-Nle substitution does not negatively impact the therapeutic's biological activity or its binding affinity.[10] While often a functionally conservative substitution, this must be confirmed on a case-by-case basis.[11][12]

Conclusion: A Clear Verdict on Oxidative Stability

The chemical nature of the methionine side chain makes it an intrinsic liability for oxidation in biopharmaceutical products. Its isosteric analogue, norleucine, which contains a stable aliphatic side chain, is resistant to this degradation pathway. As demonstrated through mechanistic understanding and a clear experimental framework, substituting methionine with norleucine is a highly effective strategy to enhance the oxidative stability of peptide and protein therapeutics. This proactive approach in drug design can mitigate risks associated with product degradation, ultimately leading to safer, more stable, and more effective medicines.

References

  • DSpace@MIT. (n.d.). On the Oxidation of Methionine Residues during the Storage of Protein Pharmaceuticals in an Aqueous Formulation. Retrieved from [Link]

  • CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]

  • J. Pharm. Sci. (2020). Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Methionine oxidation – Knowledge and References. Retrieved from [Link]

  • Coriolis Pharma. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Intertek. (n.d.). Protein Forced Degradation Studies. Retrieved from [Link]

  • PubMed. (2024). Comparative understanding of peroxide quantitation assays: a case study with peptide drug product degradation. Retrieved from [Link]

  • PubMed. (2003). Global incorporation of norleucine in place of methionine in cytochrome P450 BM-3 heme domain increases peroxygenase activity. Retrieved from [Link]

  • PMC. (n.d.). Identification and Quantification of Oxidation Products in Full-Length Biotherapeutic Antibodies by NMR Spectroscopy. Retrieved from [Link]

  • PMC. (n.d.). Methionine Oxidation and Reduction in Proteins. Retrieved from [Link]

  • Wiley Online Library. (2003). Global Incorporation of Norleucine in Place of Methionine in Cytochrome P450 BM-3 Heme Domain Increases Peroxygenase Activity. Retrieved from [Link]

  • PubMed. (2016). Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions?. Retrieved from [Link]

  • PMC. (n.d.). Identification of methionine sulfoxide diastereomers in immunoglobulin gamma antibodies using methionine sulfoxide reductase enzymes. Retrieved from [Link]

  • ACS Publications. (2016). Understanding the Impact of Methionine Oxidation on the Biological Functions of IgG1 Antibodies Using Hydrogen/Deuterium Exchange Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Norleucine. Retrieved from [Link]

  • PubMed. (1985). Substitution of norleucine for methionine residues in a crustacean pigment-dispersing hormone. Retrieved from [Link]

  • PMC. (n.d.). Monitoring of methionine sulfoxide content and methionine sulfoxide reductase activity. Retrieved from [Link]

  • Springer. (n.d.). Monitoring of Methionine Sulfoxide Content and Methionine Sulfoxide Reductase Activity. Retrieved from [Link]

  • PubMed. (1993). Comparison of the interaction of methionine and norleucine-containing peptides with phospholipid bilayers. Retrieved from [Link]

  • PMC. (n.d.). Protein folding stabilities are a major determinant of oxidation rates for buried methionine residues. Retrieved from [Link]

  • ResearchGate. (2016). Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions? | Request PDF. Retrieved from [Link]

  • ResearchGate. (2008). Comparison of methionine oxidation in thermal stability and chemically stressed samples of a fully human monoclonal antibody | Request PDF. Retrieved from [Link]

  • ResearchGate. (2019). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Retrieved from [Link]

Sources

Comparative

Assessing neurotoxicity reduction in Nle-substituted amyloid peptides

Comparative Guide: Nle-Substitution as a Strategy for Mitigating Amyloid- Neurotoxicity Executive Summary: The Methionine-35 Problem In Alzheimer’s Disease (AD) research, the neurotoxicity of Amyloid- (A ) peptides (spec...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Nle-Substitution as a Strategy for Mitigating Amyloid- Neurotoxicity

Executive Summary: The Methionine-35 Problem

In Alzheimer’s Disease (AD) research, the neurotoxicity of Amyloid-


 (A

) peptides (specifically A

1-40 and A

1-42) is frequently attributed to two distinct mechanisms: physical membrane disruption by aggregates and oxidative stress.

A critical variable in this toxicity is Methionine-35 (Met35) .[1][2][3] This residue is highly susceptible to oxidation, forming a sulfur-centered radical cation that generates Reactive Oxygen Species (ROS). To decouple oxidative toxicity from structural toxicity, the Norleucine (Nle) substitution (Nle35-A


) is the industry-standard control. Nle is isosteric to Met but chemically inert to oxidation.

This guide objectively compares the performance of Nle-substituted A


  against Wild-Type (WT) A

, providing the experimental data and protocols necessary to validate neurotoxicity reduction in your assays.

Technical Comparison: Wild-Type vs. Nle-Substituted A [2]

The following table summarizes the physicochemical and functional differences between the standard Wild-Type peptide and the Nle-substituted variant.

FeatureWild-Type A

(Met35)
Nle-Substituted A

(Nle35)
Oxidized WT A

(Met35-SO)
Oxidation Potential High (Forms Sulfoxide/Radicals)Null (Oxidation Resistant) Already Oxidized
ROS Generation High (H₂O₂, OH• production)Negligible Low
Aggregation Kinetics Fast (Hydrophobic drive)Fast (Similar to WT) Slow (Polarity disrupts fibrillization)
Neurotoxicity (MTT) High (IC50 ~5-10 µM)Reduced (IC50 >20 µM) Reduced
Primary Utility Disease ModelingNegative Control for Oxidative Stress Studying Oxidative Damage
Key Insight: The "Decoupling" Effect

Researchers often assume that if a peptide aggregates, it is toxic. However, Met35-oxidized A


  aggregates poorly due to the polarity of the sulfoxide group. Nle35-A

retains the hydrophobicity of WT A

(ensuring aggregation) but removes the oxidative chemistry.
  • Result: If your drug candidate inhibits WT toxicity but fails to inhibit Nle toxicity, your drug likely targets the oxidative pathway, not the aggregation pathway.

Mechanistic Visualization: Why Nle Reduces Toxicity

The substitution of Methionine with Norleucine prevents the formation of the sulfuranyl radical, a key propagator of lipid peroxidation in neuronal membranes.

Met_vs_Nle_Mechanism Met35 Met35-Aβ (Wild Type) Oxidation Oxidative Environment (Cu2+, Fe3+, H2O2) Met35->Oxidation Fibrils Amyloid Fibrils (Structural Stress) Met35->Fibrils Nle35 Nle35-Aβ (Substituted) Nle35->Oxidation Nle35->Fibrils Radical Sulfuranyl Radical (MetS•+) Oxidation->Radical 1-electron oxidation Inert Chemically Inert Methylene Group Oxidation->Inert No Reaction ROS ROS Generation (Lipid Peroxidation) Radical->ROS Toxicity_Low REDUCED Neurotoxicity (Structural Only) Inert->Toxicity_Low Toxicity_High HIGH Neurotoxicity (Oxidative + Structural) ROS->Toxicity_High Fibrils->Toxicity_High Fibrils->Toxicity_Low

Caption: Mechanistic divergence. Met35 facilitates a dual-toxicity pathway (ROS + Fibrils), whereas Nle35 restricts toxicity solely to physical fibril stress, significantly lowering overall neuronal death.

Validated Experimental Protocols

To accurately assess neurotoxicity reduction, you must ensure the starting peptide state is uniform. Pre-existing aggregates in the lyophilized powder will skew results.

Protocol A: HFIP Pre-treatment (The "Reset" Step)

Purpose: To break down pre-formed secondary structures and ensure a monomeric starting state.

  • Dissolution: Dissolve 1 mg of A

    
     (WT or Nle) in 1 mL of 100% HFIP (1,1,1,3,3,3-hexafluoro-2-propanol).
    
    • Note: Work in a fume hood.[4][5] HFIP is volatile and toxic.

  • Incubation: Vortex gently and incubate at Room Temperature (RT) for 60 minutes.

  • Evaporation: Aliquot into microcentrifuge tubes. Evaporate HFIP under a gentle stream of nitrogen gas or in a fume hood overnight.

  • Film Formation: A clear peptide film will form.[4][5][6] Store at -80°C (stable for 6 months).

  • Reconstitution: Prior to assay, dissolve the film in dry DMSO (to 5 mM), then dilute immediately into PBS or culture medium.

Protocol B: Comparative Neurotoxicity Assay (MTT)

Purpose: To quantify the reduction in toxicity provided by Nle substitution.

Materials:

  • PC12 or SH-SY5Y cells.

  • WT A

    
    1-42 and Nle35-A
    
    
    
    1-42 (HFIP-treated films).
  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Workflow:

  • Seeding: Plate cells at 10,000 cells/well in 96-well plates. Differentiate if necessary (e.g., with NGF for PC12).

  • Peptide Preparation: Reconstitute WT and Nle films in DMSO, then dilute to 20 µM in media.

    • Critical Step: Incubate peptides at 37°C for 24 hours before adding to cells to allow "aging" (oligomer/fibril formation). Nle aggregates similarly to WT, ensuring the comparison is valid.

  • Treatment: Add "aged" peptides to cells. Incubate for 24–48 hours.

  • Readout: Add MTT (0.5 mg/mL), incubate 4 hours. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

Expected Results:

  • WT A

    
    :  ~40-50% cell viability (High Toxicity).
    
  • Nle35-A

    
    :  ~70-80% cell viability (Reduced Toxicity).
    
  • Interpretation: The ~30% difference represents the oxidative stress component of A

    
     toxicity.
    

Experimental Workflow Visualization

This diagram outlines the parallel processing required to validate the Nle-substitution effect.

Experimental_Workflow WT WT Aβ (Met35) Lyophilized HFIP HFIP Solubilization (Monomerization) WT->HFIP Nle Nle35 Aβ Lyophilized Nle->HFIP Aging Aging: 24h @ 37°C (Aggregation) HFIP->Aging Dilute in PBS ThT ThT Assay (Verify Fibrils) Aging->ThT QC Step MTT MTT Assay (Cell Viability) Aging->MTT DCFH DCFH-DA Assay (ROS Levels) Aging->DCFH Res_ThT Confirmation: Structural Similarity ThT->Res_ThT Both High Fluorescence Res_MTT Result: Toxicity Reduction MTT->Res_MTT WT: Low Viability Nle: High Viability Res_ROS Mechanism: Oxidative Block DCFH->Res_ROS WT: High ROS Nle: No ROS

Caption: Parallel experimental design. Note that ThT fluorescence should be similar for both, proving that toxicity reduction in MTT is due to chemical (ROS) differences, not lack of aggregation.

References

  • Butterfield, D. A., & Kanski, J. (2002). Methionine residue 35 is critical for the oxidative stress and neurotoxic properties of Alzheimer's amyloid beta-peptide 1-42.[1] Peptides, 23(7), 1299–1309.[1]

  • Clementi, M. E., et al. (2005). Methionine 35 oxidation reduces fibril assembly of the amyloid beta-peptide (1-42). Journal of Alzheimer's Disease, 7(3), 223–233.

  • Stine, W. B., et al. (2011). Preparing Synthetic Aβ in Different Aggregation States. Methods in Molecular Biology, 670, 13–32.

  • Barnham, K. J., et al. (2003). Neurotoxic amyloid-beta peptides: the role of the methionine residue. Journal of Biological Chemistry, 278(44), 42959-42965.

  • Schöneich, C. (2005). Methionine oxidation by reactive oxygen species: reaction mechanisms and relevance to Alzheimer's disease. Biochimica et Biophysica Acta, 1703(2), 111-119.

Sources

Validation

The Ascendancy of Norleucine Amide-Based Inhibitors in the Quest for Potent Protease Blockade: A Comparative Guide

In the intricate world of drug discovery, the relentless pursuit of potent and selective enzyme inhibitors remains a cornerstone of therapeutic advancement. Among the myriad of molecular targets, proteases stand out for...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery, the relentless pursuit of potent and selective enzyme inhibitors remains a cornerstone of therapeutic advancement. Among the myriad of molecular targets, proteases stand out for their critical roles in a vast array of physiological and pathological processes, including viral replication, cancer progression, and inflammatory responses.[1][2][3] This has rendered them prime targets for therapeutic intervention. This guide delves into the comparative potency of a promising class of protease inhibitors: those built upon a norleucine amide scaffold. We will explore their mechanism of action, provide a detailed experimental framework for their evaluation, and present a comparative analysis of their potency against the backdrop of other inhibitor classes, with a particular focus on the SARS-CoV-2 main protease (Mpro or 3CLpro), a cysteine protease vital for viral replication.[1][4]

The Rationale for Norleucine Amide Scaffolds in Protease Inhibition

Protease inhibitors are broadly classified into two major categories: reversible and irreversible inhibitors.[5] Their design often mimics the natural substrate of the target protease, allowing them to bind to the active site and block its catalytic activity. The specificity of these inhibitors is dictated by the interactions between their constituent chemical moieties and the corresponding binding pockets (termed S1, S2, S3, etc.) of the protease.[6]

The incorporation of non-proteinogenic amino acids, such as norleucine, into inhibitor design offers several advantages. Norleucine, an isomer of leucine, possesses a linear, unbranched four-carbon side chain. This seemingly subtle difference from the branched side chain of leucine can lead to distinct steric and hydrophobic interactions within the protease's binding pockets, potentially enhancing binding affinity and selectivity. The amide linkage, a fundamental component of peptides, provides a stable and synthetically accessible backbone for constructing these inhibitors.

Mechanism of Action: A Dance of Molecular Recognition

Peptidomimetic inhibitors, including those based on a norleucine amide framework, typically function by occupying the active site of the protease, thereby preventing the binding and cleavage of the natural substrate. The inhibitor's potency is a direct function of its binding affinity for the enzyme, often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

For many viral proteases, such as the SARS-CoV-2 Mpro, the catalytic mechanism involves a cysteine residue in the active site acting as a nucleophile to attack the scissile amide bond of the substrate.[6] Covalent inhibitors are designed with an electrophilic "warhead" that forms a covalent bond with this catalytic cysteine, leading to irreversible or slowly reversible inhibition.[5] In contrast, non-covalent inhibitors rely on a network of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, to achieve high-affinity binding. Norleucine amide-based inhibitors can be designed to act through either of these mechanisms.

Protease_Inhibition_Mechanism cluster_0 Protease Active Site cluster_1 Substrate/Inhibitor Binding cluster_2 Outcome Protease Protease ActiveSite Active Site (with Catalytic Residues, e.g., Cys-His dyad) CleavageProducts Cleavage Products (Viral Maturation) ActiveSite->CleavageProducts Catalysis NoCleavage Inhibition of Proteolysis (Antiviral Effect) ActiveSite->NoCleavage Blockade Substrate Natural Substrate Substrate->ActiveSite Binding & Cleavage Inhibitor Norleucine Amide-Based Inhibitor Inhibitor->ActiveSite Binding & Inhibition

Caption: General mechanism of competitive protease inhibition.

Experimental Evaluation of Inhibitor Potency: A Step-by-Step Protocol

To objectively compare the potency of norleucine amide-based inhibitors, a standardized and robust experimental assay is paramount. The Fluorescence Resonance Energy Transfer (FRET) assay is a widely adopted method for high-throughput screening of protease inhibitors due to its sensitivity and amenability to automation.[7][8]

Protocol: In Vitro FRET-Based Inhibition Assay for SARS-CoV-2 Main Protease

This protocol is designed to determine the IC50 value of a test compound against SARS-CoV-2 Mpro.

Materials:

  • Recombinant, purified SARS-CoV-2 Main Protease (Mpro)

  • FRET substrate: A peptide containing the Mpro cleavage sequence flanked by a fluorophore and a quencher (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS).[7]

  • Assay Buffer: 20 mM HEPES pH 7.3, 50 mM NaCl, 10% glycerol, 0.01% Tween-20.[9]

  • Test Compounds (Norleucine amide-based inhibitors and controls) dissolved in DMSO.

  • Positive Control Inhibitor (e.g., GC-376).[10]

  • 384-well black microplates.

  • Fluorescence plate reader.

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds and the positive control in DMSO. A typical starting concentration is 10 mM.

    • Dispense 1 µL of each compound dilution into the wells of a 384-well plate.[9] Include wells with DMSO only as a negative control (0% inhibition) and wells with a known potent inhibitor at a high concentration as a positive control (100% inhibition).

  • Enzyme Preparation and Incubation:

    • Prepare a solution of SARS-CoV-2 Mpro in assay buffer to a final concentration of 10 nM.

    • Add 50 µL of the Mpro solution to each well containing the test compounds and controls.

    • Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition and Reaction Initiation:

    • Prepare a solution of the FRET substrate in assay buffer to a final concentration of 750 nM.

    • Add 50 µL of the substrate solution to each well to initiate the enzymatic reaction. The final volume in each well will be 100 µL, with a final Mpro concentration of 5 nM and a final substrate concentration of 375 nM.[9]

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the FRET pair (e.g., Excitation: 340 nm, Emission: 490 nm for EDANS/DABCYL).

    • Monitor the increase in fluorescence intensity over time (kinetic mode) for at least 15-20 minutes at 37°C. The cleavage of the substrate by Mpro separates the fluorophore and quencher, resulting in an increase in fluorescence.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Normalize the velocities to the DMSO control (0% inhibition) and the high-concentration positive control (100% inhibition).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

FRET_Assay_Workflow A 1. Compound Plating (Serial Dilutions in 384-well plate) B 2. Enzyme Addition (SARS-CoV-2 Mpro) A->B C 3. Pre-incubation (30 min at RT) B->C D 4. Substrate Addition (FRET Peptide) C->D E 5. Kinetic Fluorescence Reading (Plate Reader, 37°C) D->E F 6. Data Analysis (Calculate Initial Velocities) E->F G 7. IC50 Determination (Dose-Response Curve Fitting) F->G

Caption: Workflow for the FRET-based protease inhibition assay.

Comparative Potency of Protease Inhibitors Against SARS-CoV-2 Mpro

The following table provides a comparative overview of the potency of various inhibitors against SARS-CoV-2 Mpro. This includes known inhibitors and highlights the potential of peptidomimetics containing norleucine or similar residues.

Inhibitor ClassCompound NameP2 ResidueWarhead GroupIC50 (µM)Reference
Peptidomimetic Calpeptin Norleucine Aldehyde10.7[11]
PeptidomimeticMI-09BicycloprolineAldehyde0.0076 - 0.7485[12]
PeotidomimeticMI-30BicycloprolineAldehyde0.0076 - 0.7485[12]
Peptidomimetic11aLeucineAldehyde~1 (100% inhibition)[12]
Peptidomimetic13bCyclohexylα-ketoamide0.67[13]
PeptidomimeticYH-53LeucineBenzothiazolyl ketone0.13[11]
Prodrug GC376 LeucineAldehyde bisulfiteNanomolar range[14]
Approved Drug Nirmatrelvir (in Paxlovid) 6,6-dimethyl-3-azabicyclo[3.1.0]hexaneNitrile0.0031[11]
Natural ProductBaicalein--6.41[5]
Repurposed DrugRitonavir--Low affinity[15]

Note: IC50 values can vary depending on the specific assay conditions. This table is for comparative purposes.

The data illustrates the high potency achievable with peptidomimetic inhibitors. Calpeptin, containing a norleucine residue at the P2 position, demonstrates micromolar inhibitory activity.[11] While its potency is less than some of the highly optimized inhibitors like Nirmatrelvir, it underscores the viability of incorporating norleucine into Mpro inhibitor scaffolds. The structure-activity relationship (SAR) studies of various Mpro inhibitors have shown that the P2 position, which often accommodates a leucine residue in the natural substrate, is a critical determinant of inhibitor potency.[5] The linear side chain of norleucine offers a different hydrophobic profile compared to the branched side chain of leucine, which can be exploited to fine-tune the inhibitor's fit within the S2 binding pocket of the protease.

Future Directions and Conclusion

The development of potent and selective protease inhibitors is a dynamic field, and norleucine amide-based scaffolds represent a promising avenue for exploration. Their synthetic tractability and the potential for fine-tuning their interaction with the target protease through modifications of the norleucine side chain and the amide backbone make them attractive candidates for further optimization.

Future research should focus on:

  • Systematic SAR studies: Synthesizing and testing a library of norleucine amide-based inhibitors with variations at the P1, P3, and P4 positions to comprehensively map the binding requirements of the target protease.

  • Incorporation of novel warheads: Combining the norleucine amide scaffold with different electrophilic warheads to explore both reversible and irreversible covalent inhibition mechanisms.

  • Pharmacokinetic profiling: Evaluating the drug-like properties of potent inhibitors, including their solubility, metabolic stability, and cell permeability, to identify candidates with favorable in vivo characteristics.

References

  • Li, Y., et al. (2022). Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. STAR Protocols, 3(4), 101794. Available at: [Link]

  • Al-Khafaji, K., et al. (2024). Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents. Molecules, 29(13), 3045. Available at: [Link]

  • Rivera, D. G., et al. (2024). Statine-based peptidomimetic compounds as inhibitors for SARS-CoV-2 main protease (SARS-CoV-2 Mpro). Scientific Reports, 14(1), 8991. Available at: [Link]

  • Iacovelli, R., et al. (2021). SARS-CoV-2 Mpro: A Potential Target for Peptidomimetics and Small-Molecule Inhibitors. Molecules, 26(8), 2358. Available at: [Link]

  • Weizmann Institute of Science & ASAP Drug Discovery Consortium. (2023). SARS-CoV-2 Main Protease (Mpro) Fluorescence Dose Response V.3. protocols.io. Available at: [Link]

  • Ghahremanpour, M. M., et al. (2020). A Blueprint for High Affinity SARS-CoV-2 Mpro Inhibitors from Activity-Based Compound Library Screening Guided by Analysis of Protein Dynamics. bioRxiv. Available at: [Link]

  • Kneller, D. W., et al. (2021). Improved SARS-CoV-2 main protease high-throughput screening assay using a 5-carboxyfluorescein substrate. Journal of Biological Chemistry, 297(3), 101025. Available at: [Link]

  • Gleason, R. J., et al. (2021). Predicted Mpro drug inhibitors screened using a FRET-based protease... ResearchGate. Available at: [Link]

  • Yan, X., et al. (2022). Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. STAR Protocols, 3(4), 101794. Available at: [Link]

  • Konno, S., et al. (2023). SARS-CoV-2 Main Protease Inhibitors That Leverage Unique Interactions with the Solvent Exposed S3 Site of the Enzyme. ACS Infectious Diseases, 9(5), 1079-1088. Available at: [Link]

  • Hattori, S., et al. (2021). Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay. ACS Omega, 6(51), 35331-35344. Available at: [Link]

  • Unoh, Y., et al. (2021). The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins. Computational and Structural Biotechnology Journal, 19, 4469-4487. Available at: [Link]

  • Zhang, L., et al. (2020). Crystal structure of SARS-CoV-2 main protease provides a basis for design of improved α-ketoamide inhibitors. Science, 368(6489), 409-412. Available at: [Link]

  • Curti, C., et al. (2023). Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives. Pharmaceuticals, 16(5), 709. Available at: [Link]

  • Al-Khafaji, K., et al. (2024). Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents. ResearchGate. Available at: [Link]

  • Bhaumik, P., et al. (2010). Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 659-662. Available at: [Link]

  • Bakhite, E. A., et al. (2022). Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors. European Journal of Medicinal Chemistry, 229, 114046. Available at: [Link]

  • Li, H., et al. (2024). Design, synthesis and biological evaluation of novel 3C-like protease inhibitors as lead compounds against SARS-CoV-2. Future Medicinal Chemistry, 16(10), 637-651. Available at: [Link]

  • Kumar, S., et al. (2022). Proteases of SARS Coronaviruses. Annual Review of Virology, 9(1), 195-217. Available at: [Link]

  • Chen, I. Y., et al. (2005). Synthesis and evaluation of isatin derivatives as effective SARS coronavirus 3CL protease inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(18), 4497-4500. Available at: [Link]

  • Bakhite, E. A., et al. (2022). Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors. European Journal of Medicinal Chemistry, 229, 114046. Available at: [Link]

  • Vandyck, K., & Deval, J. (2021). Perspectives on SARS-CoV-2 Main Protease Inhibitors. Journal of Medicinal Chemistry, 64(21), 15439-15460. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Handling Guide: Personal Protective Equipment (PPE) for Norleucine Amide

[1] Executive Summary: The "Why" Behind the Protocol Norleucine amide (specifically L-Norleucine amide hydrochloride , CAS: 94787-97-0) is a non-proteinogenic amino acid derivative frequently used in peptide synthesis an...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Why" Behind the Protocol

Norleucine amide (specifically L-Norleucine amide hydrochloride , CAS: 94787-97-0) is a non-proteinogenic amino acid derivative frequently used in peptide synthesis and as a protease substrate. While it lacks the acute toxicity of heavy metals or cyanides, it presents a specific, often overlooked category of risk: Skin Sensitization (H317) and Respiratory Irritation .

As a Senior Scientist, I emphasize that the danger here is not immediate lethality, but long-term immunological sensitization . Amino acid derivatives can act as haptens—small molecules that, when bound to carrier proteins in your skin or respiratory tract, trigger an immune response. Once sensitized, a researcher may develop allergic contact dermatitis upon future exposure to even trace amounts.

Furthermore, the hydrochloride salt form is hygroscopic . Improper handling not only risks exposure but compromises the reagent's purity by attracting atmospheric moisture, leading to hydrolysis or clumping.

Risk Assessment & Hazard Identification

Before selecting PPE, we must quantify the hazard. The following data forms the basis of our safety logic.

Table 1: Physiochemical & Hazard Profile
ParameterSpecificationOperational Implication
Chemical Name L-Norleucine amide hydrochlorideTarget substance
CAS Number 94787-97-0Use for SDS verification
Physical State White Crystalline PowderDust generation is the primary vector of exposure.
GHS Classification Skin Sens. 1 (H317) Eye Irrit. 2 (H319)STOT SE 3 (H335)Critical: Material can cause allergic skin reactions and respiratory irritation.
Stability HygroscopicMust be handled in low-humidity environments; containers must be resealed immediately.
Solubility Soluble in water/methanolSpills in solution are easily spread; liquid-proof barriers are required.

PPE Matrix: The Defense System

This matrix is designed to create a "self-validating" safety system. If you are missing one component, the system fails.

Table 2: Required Personal Protective Equipment
PPE ComponentSpecificationScientific Rationale
Hand Protection Nitrile Gloves (Min. 0.11mm) Double-gloving recommendedBarrier Integrity: Nitrile provides excellent resistance to amino acid salts. Double gloving (colored under-glove) reveals tears immediately and allows outer glove removal after weighing without exposing skin.
Eye Protection Chemical Safety Goggles (Not just safety glasses)Dust Migration: Fine crystalline powders can bypass standard glasses. Goggles seal the ocular cavity against airborne particulates that cause H319 irritation.
Respiratory N95 / P2 Respirator (If outside Fume Hood)Sensitization Prevention: Inhalation is a rapid route for sensitization. If a Biosafety Cabinet or Fume Hood is unavailable, respiratory protection is mandatory to prevent H335/H317.
Body Protection Lab Coat (High-neck, long sleeve) + Tyvek Sleeves (Optional)Dermal Shielding: Standard lab coats leave wrists exposed. Tyvek sleeves bridge the gap between glove and coat, preventing "wrist gap" exposure during reaching motions.

Operational Protocols

A. The "Static-Free" Weighing Protocol

Objective: Weigh Norleucine amide without generating airborne dust or compromising sterility.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Neutralization: Use an ionizing bar or anti-static gun on the weighing boat. Amino acid salts are prone to static charge, which causes particles to "jump" and disperse.

  • The "Transfer" Technique:

    • Do not pour from the stock bottle.

    • Use a clean, disposable spatula.

    • Recap the stock bottle immediately after aliquot removal to prevent moisture uptake (Hygroscopic control).

  • Decontamination: Wipe the balance area with a 70% Ethanol/Water tissue. Dispose of the tissue as solid chemical waste.

B. Solubilization & Handling

Objective: Dissolve without splashing.

  • Add the solvent (water/buffer) to the vessel before adding the full powder amount if possible, or add powder to a small volume of solvent to create a slurry first.

  • Vortexing: Cap the tube tightly. Do not vortex open tubes.

  • Labeling: Mark the solution with the concentration and "Sensitizer" warning.

Workflow Visualization

The following diagram illustrates the decision logic for handling Norleucine amide, prioritizing containment based on the physical state of the chemical.

G Start Start: Handling Norleucine Amide StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Dry Salt Liquid Solution (Liquid) StateCheck->Liquid Dissolved Hood Engineering Control: Chemical Fume Hood Required Solid->Hood PPE_Solid PPE: Nitrile Gloves + Goggles + Lab Coat Hood->PPE_Solid Weighing Action: Weighing (Use Anti-Static Gun) PPE_Solid->Weighing Disposal Disposal: Segregate Organic Waste Weighing->Disposal Wipes/Boats Bench Engineering Control: Benchtop (if capped) or Hood Liquid->Bench PPE_Liquid PPE: Nitrile Gloves + Safety Glasses Bench->PPE_Liquid Pipetting Action: Pipetting/Transfer PPE_Liquid->Pipetting Pipetting->Disposal Tips/Tubes

Figure 1: Decision logic for PPE and Engineering Controls based on the physical state of Norleucine amide.

Emergency Response & Disposal

Accidental Spills
  • Solid Spill: Do not dry sweep. This generates dust.[1] Cover with a damp paper towel (to prevent dust) and wipe up. Place all materials in a hazardous waste bag.

  • Liquid Spill: Absorb with standard vermiculite or absorbent pads. Clean the surface with soap and water to remove sticky residues.

Disposal Protocol

Norleucine amide is an organic chemical waste.[2][3][4]

  • Solid Waste: Weighing boats, contaminated gloves, and dry powders must go into the Solid Organic Waste bin.

  • Liquid Waste: Aqueous or solvent solutions must be collected in Carboys labeled "Non-Halogenated Organic Waste" (or Halogenated, depending on the solvent used).

  • Drain Disposal: Strictly Prohibited. Do not pour down the sink.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 122064, Norleucine. Retrieved from [Link]

  • Sigma-Aldrich (2023).Safety Data Sheet: L-Norleucine amide hydrochloride. Product Number N-Sales. (Note: General reference for CAS 94787-97-0 hazard codes H315, H319, H335).
  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: L-Norleucine. (Verifying Skin Sens. 1 Classification). Retrieved from [Link]

Sources

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